Technical Documentation Center

D-Pemetrexed Hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Pemetrexed Hydrate

Core Science & Biosynthesis

Foundational

Technical Guide: Pemetrexed Disodium Hydrate – Synthesis, Polymorphism, and Impurity Control

Executive Summary Pemetrexed Disodium (Alimta®) is a multitargeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] Its effi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed Disodium (Alimta®) is a multitargeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] Its efficacy relies on the precise stereochemistry of its L-glutamic acid moiety.

This technical guide details the industrial "Barnett Route" for synthesis, which superseded the original Taylor method to enable scalable, safe production. It focuses on the critical control of the 2.5-hydrate (hemipentahydrate) vs. 7-hydrate (heptahydrate) forms and provides a mechanistic breakdown of European Pharmacopoeia (EP) specified impurities.

Part 1: Retrosynthetic Strategy & Industrial Route Selection

The Evolution of Synthesis

Early synthesis methods (Taylor et al.) utilized 2,4-diamino-6-hydroxypyrimidine and


-halo aldehydes. This route suffered from low yields and hazardous intermediates. The industrial standard, developed by Eli Lilly (Barnett et al.), adopts a convergent approach .

Strategic Advantage of the Barnett Route:

  • Avoidance of Hazardous Reagents: Eliminates the use of unstable aldehydes.

  • Stereochemical Integrity: Uses 2-chloro-4,6-dimethoxytriazine (CDMT) for peptide coupling, significantly reducing racemization compared to carbodiimide (DCC/EDC) methods.

  • Purification: Relies on crystallization of the disodium salt rather than column chromatography.

The Barnett Synthesis Protocol (Industrial Standard)
Step 1: Activation of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis begins with the commercially available intermediate: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (referred to here as Intermediate 1 ).

  • Reagents: Intermediate 1, N-methylmorpholine (NMM), 2-chloro-4,6-dimethoxytriazine (CDMT).[1]

  • Solvent: Dimethylformamide (DMF) or Water/Acetone mixtures.

  • Mechanism: NMM acts as a base to generate the carboxylate anion of Intermediate 1. This attacks CDMT, displacing the chloride to form an activated triazine ester.

  • Critical Control: Temperature must be kept

    
    C during activation to prevent spontaneous hydrolysis or N-methylation side reactions (Source of Impurity A).
    
Step 2: Peptide Coupling (The Chiral Step)
  • Reagents: Diethyl L-glutamate hydrochloride.

  • Reaction: The activated ester reacts with the amine of the glutamate diester.

  • Outcome: Formation of Pemetrexed Diethyl Ester.[2][3]

  • In-Process Control (IPC): Monitor for unreacted Intermediate 1 (HPLC

    
    ).
    
Step 3: Saponification
  • Reagents: 1N NaOH (aq).

  • Conditions: Controlled hydrolysis at ambient temperature. High temperatures (

    
    C) risk racemization of the L-glutamate stereocenter, leading to Impurity E (D-isomer) .
    
Step 4: Salt Formation and Crystallization
  • Target: Pemetrexed Disodium Heptahydrate (or Hemipentahydrate depending on drying).

  • Protocol: The pH is adjusted to 7.5–8.5. Ethanol is added as an antisolvent to induce crystallization.[4]

Part 2: Visualization of Signaling & Synthesis

Synthesis Pathway Diagram

The following diagram illustrates the convergent Barnett route and the specific points where impurities are introduced.

PemetrexedSynthesis Start Pyrrolopyrimidine Benzoic Acid (Intermediate 1) Activation Activated Triazine Ester (Intermediate) Start->Activation CDMT, NMM, DMF Coupling Coupling Reaction (with Diethyl L-Glutamate) Activation->Coupling + Diethyl L-Glutamate ImpA Impurity A (N-Methylated) Activation->ImpA Side Rxn (Methylation) Diester Pemetrexed Diethyl Ester Coupling->Diester ImpE Impurity E (D-Enantiomer) Coupling->ImpE Racemization (Base/Temp) ImpD Impurity D (Pemetrexed-Glu) Coupling->ImpD Transpeptidation Saponification Saponification (NaOH) Diester->Saponification Crude Pemetrexed Disodium (Crude) Saponification->Crude Cryst Crystallization (EtOH/Water) Crude->Cryst pH 8.0 Final Pemetrexed Disodium (Heptahydrate/Hemipentahydrate) Cryst->Final

Caption: Convergent synthesis of Pemetrexed Disodium via the Barnett route, highlighting critical control points (CCPs) for impurity generation.

Part 3: Impurity Profiling & Control Strategy

Pemetrexed has a complex impurity profile due to the reactivity of the pyrrolopyrimidine ring and the chiral glutamate tail. The following are the critical impurities defined by the European Pharmacopoeia (EP) and USP.

Impurity Classification Table[1]
Impurity Code (EP)Common NameChemical OriginMechanism of FormationLimit (Typical)
Impurity A N-Methyl PemetrexedProcessMethylation of N1 on the guanine-like ring by methyl species generated from CDMT/NMM decomposition.

Impurity B Pemetrexed DiamideDegradationOxidative dimerization or amide formation due to inadequate pH control.

Impurity C Oxidative DimerDegradationOxidation of the pyrrole ring, leading to dimerization.

Impurity D Pemetrexed-GluProcessReaction with

-ethyl glutamate impurity in the starting material or transpeptidation.

Impurity E D-EnantiomerProcessRacemization of the L-glutamic acid moiety during the basic coupling or saponification steps.

Deep Dive: Mechanism of Specific Impurities
Impurity A (The N-Methyl Anomaly)

Unlike standard peptide side reactions, Impurity A is unique to the CDMT coupling method.

  • Cause: The CDMT activating agent can react with N-methylmorpholine (NMM) to form a reactive methylating species. This species attacks the N1 position of the pyrrolopyrimidine ring.

  • Control: Maintain low temperatures (

    
    C) during the activation phase and minimize the stoichiometry of NMM.
    
Impurity E (Chiral Purity)
  • Cause: Proton abstraction from the chiral

    
    -carbon of the glutamic acid residue. This is promoted by strong bases or prolonged exposure to basic conditions during saponification.
    
  • Control: Use LiOH or NaOH at controlled concentrations (1N) and ensure rapid neutralization once hydrolysis is complete. Chiral HPLC is mandatory for batch release.

Part 4: Polymorphism (Hydrate Engineering)

The hydration state of Pemetrexed Disodium is a critical quality attribute (CQA) affecting stability and solubility.

Heptahydrate vs. Hemipentahydrate
  • Heptahydrate (

    
    ): 
    
    • Structure: The most stable form under ambient conditions.

    • Process: Obtained by crystallization from water/ethanol (1:2.5 ratio) and drying at ambient humidity.

    • Patent Status: Covered by US Patent 7,138,521 (Eli Lilly).

  • Hemipentahydrate (

    
    ): 
    
    • Structure: A lower hydrate form often resulting from aggressive drying or specific solvent mixtures (e.g., acetone/water).

    • Risk: Can be hygroscopic and revert to the heptahydrate or amorphous forms if not handled under controlled humidity.

Crystallization Workflow Diagram

PemetrexedCrystallization Solution Pemetrexed Solution (pH 7.5 - 8.5) Antisolvent Add Ethanol (Controlled Rate) Solution->Antisolvent Nucleation Nucleation (Seed Crystals) Antisolvent->Nucleation Growth Crystal Growth (Cooling to 5°C) Nucleation->Growth Isolation Filtration & Washing Growth->Isolation Drying Drying Isolation->Drying Hepta Heptahydrate (Stable) Drying->Hepta High Humidity / Low Temp Hemi Hemipentahydrate (Metastable) Drying->Hemi Vacuum / High Temp

Caption: Polymorph selection logic based on drying conditions and solvent composition.

Part 5: Analytical Methodology (HPLC)

To ensure scientific integrity, the following HPLC conditions are recommended for separating the critical pair (L-isomer vs. D-isomer) and Impurity A.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 0.02M Phosphate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 30 minutes.

  • Detection: UV at 226 nm.

  • System Suitability: Resolution (

    
    ) between Pemetrexed and Impurity E must be 
    
    
    
    .

References

  • Barnett, C. J., Wilson, T. M., & Kobierski, M. E. (1999). A Practical Synthesis of Multitargeted Antifolate LY231514. Organic Process Research & Development. Link

  • Chelius, D., et al. (2006). Crystalline Pemetrexed Disodium. US Patent 7,138,521.[5] Link

  • European Pharmacopoeia (Ph.[1][6] Eur.) . Pemetrexed Disodium Monograph 2637. Link

  • Michalak, O., et al. (2015).[6] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules. Link

  • Kjell, D. P., et al. (2005). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development. Link

Sources

Exploratory

Technical Guide: Solubility, Stability, and Handling of Pemetrexed Disodium Hydrate

The following technical guide details the solubility, handling, and stability profiles of Pemetrexed, specifically addressing the Disodium Hydrate form (Active Pharmaceutical Ingredient) and distinguishing it from the D-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, handling, and stability profiles of Pemetrexed, specifically addressing the Disodium Hydrate form (Active Pharmaceutical Ingredient) and distinguishing it from the D-Isomer (impurity standard).

Executive Summary & Chemical Disambiguation

Target Compound: Pemetrexed Disodium Heptahydrate (Alimta® API) CAS: 357166-29-1 (Heptahydrate) | 137281-23-3 (Free Acid)

Critical Disambiguation: In technical literature, "D-Pemetrexed" is a high-risk homonym. It typically refers to one of two distinct chemical entities. This guide addresses both to ensure experimental safety and accuracy:

  • Disodium Pemetrexed (The Drug): The clinically active L-isomer salt. This is the primary subject of this guide regarding solubility.

  • D-Isomer Pemetrexed (The Impurity): The enantiomeric impurity (N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D-glutamic acid). Used strictly as a reference standard for chiral purity profiling.

Expert Insight: While the L-isomer (drug) and D-isomer (impurity) share identical solubility profiles in achiral solvents like DMSO and water, their biological activity and regulatory handling differ drastically. The protocols below apply to the Disodium salt form unless otherwise noted.

Solubility Profile & Solvent Compatibility[1][2][3]

The DMSO Paradox

Pemetrexed Disodium displays a "pseudo-insolubility" in DMSO if protocols are not strictly anhydrous.

  • Mechanism: Pemetrexed Disodium is highly hygroscopic. In the presence of trace water, the disodium salt can form a gummy, gelatinous hydrate phase that resists solvation in organic media.

  • The Fix: Use Anhydrous DMSO (≤0.1% water). If the solution becomes cloudy or gel-like, it indicates moisture contamination.

Quantitative Solubility Matrix

Data represents the Disodium Heptahydrate salt form at 25°C.

SolventSolubility LimitVisual CharacterApplication
Water (Deionized) ~100 mg/mLClear, ColorlessClinical reconstitution; Stock for immediate use.
DMSO (Anhydrous) ~47–50 mg/mL (100 mM)ClearCryo-storage stock; In vitro assays.
PBS (pH 7.2) ~10 mg/mLClearBiological buffer exchange.
Ethanol < 1 mg/mL (Insoluble)SuspensionAnti-solvent for crystallization.
0.9% Saline ~50 mg/mLClearClinical infusion.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Purpose: Long-term storage for in vitro cytotoxicity assays (IC50 determination).

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 59.75 mg of Pemetrexed Disodium Heptahydrate (MW: 597.5 g/mol ).

    • Note: If using the Hemipentahydrate or Anhydrous form, adjust mass based on MW (approx 471.4 g/mol for anhydrous).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. Avoid temperatures >40°C to prevent thermal degradation.

  • Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter. Do not use PES with neat DMSO.

  • Storage: Aliquot into amber glass vials. Store at -20°C (6 months) or -80°C (1 year) .

Protocol B: Aqueous Reconstitution & pH Stabilization

Purpose: Immediate use for animal dosing or enzymatic assays.

  • Dissolution: Dissolve powder in 0.9% Sodium Chloride or Water for Injection .

  • pH Check: Pemetrexed is most stable at pH 6.6 – 7.8 .

    • The disodium salt naturally yields a pH of ~7.5 in water.

    • Warning: Acidic environments (pH < 5) cause rapid precipitation of the free acid form (Pemetrexed Diacid).

  • Usage Window: Aqueous solutions are prone to oxidative degradation. Use within 24 hours at 4°C.

Stability & Degradation Mechanisms[5]

Oxidative Instability

Pemetrexed contains a pyrrolo[2,3-d]pyrimidine scaffold susceptible to oxidation.

  • Visual Indicator: Solutions turn from Colorless

    
     Yellow 
    
    
    
    Brown upon oxidation.
  • Mitigation:

    • Nitrogen Purging: Sparge buffers with

      
       gas for 10 mins before use.
      
    • Antioxidants: For non-biological formulations, additives like L-Cysteine or Monothioglycerol are often used in clinical formulations to extend stability.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the degradation pathways to avoid.

Pemetrexed_Workflow Start Pemetrexed Disodium (Solid Powder) DMSO Anhydrous DMSO (Stock Soln) Start->DMSO Dissolve Water Water / Saline (Working Soln) Start->Water Dissolve Ethanol Ethanol (Anti-Solvent) Start->Ethanol Insoluble Moisture Moisture Contamination DMSO->Moisture Hygroscopic Absorption Success_Cell In Vitro Assays (Stable 6mo @ -20C) DMSO->Success_Cell Store -20C Acidic pH < 5.0 Water->Acidic Buffer Error Oxidation O2 Exposure (>24 hrs) Water->Oxidation Air Exposure Success_Vivo In Vivo / Clinical (Use within 24h) Water->Success_Vivo Immediate Use Gel Gelatinous Precipitate (Irreversible) Moisture->Gel Hydrate Formation Precip Free Acid Precipitate (Insoluble) Acidic->Precip Degrad Oxidative Degradation (Yellow/Brown) Oxidation->Degrad

Figure 1: Solubility decision tree and failure modes. Note the critical path avoiding moisture in DMSO and acidity in water.

Chiral Purity: The D-Isomer

For researchers performing Chiral HPLC or impurity profiling:

  • D-Pemetrexed (Impurity): The D-enantiomer is a process-related impurity.

  • Solubility: Identical to the L-isomer in achiral solvents (DMSO, Water).

  • Separation: Requires chiral stationary phases (e.g., Chiralpak AD-H or OD-H) to distinguish from the active L-isomer.

  • Significance: The D-isomer is biologically inactive against Thymidylate Synthase (TS) but must be controlled to <0.1% in pharmaceutical grade material.

References

  • Cayman Chemical. (2022).[1] Pemetrexed (sodium salt hydrate) Product Information & Solubility Data. Link[1]

  • MedChemExpress. (2024).[2] Pemetrexed Disodium: Solubility, Storage, and Handling Protocols. Link

  • Vertex AI / NIH Data. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI Pharmaceutics. Link

  • Selleck Chemicals. (2024). Pemetrexed Disodium Chemical Properties and DMSO Solubility Limits. Link

  • European Pharmacopoeia (Ph.[3] Eur.). Pemetrexed Disodium Heptahydrate Monograph 2637.[3][4] (Standard for enantiomeric purity and solubility definitions).

Sources

Foundational

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of D-Pemetrexed Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of the preclinical evaluation of D-Pemetrexed Hydrate, a multi-targeted antifolate ag...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the preclinical evaluation of D-Pemetrexed Hydrate, a multi-targeted antifolate agent. We will delve into the core mechanism of action that dictates its cytotoxic effects and provide detailed, field-proven protocols for its characterization through essential in vitro assays and foundational in vivo xenograft models. The narrative emphasizes the causal logic behind experimental design, ensuring a robust and reproducible approach to assessing the therapeutic potential of this compound.

Foundational Principles: The Mechanism of Action of Pemetrexed

Pemetrexed is a potent antimetabolite that structurally mimics folic acid, enabling it to interfere with critical metabolic pathways essential for cell proliferation.[1][2] Its efficacy stems from the simultaneous inhibition of multiple key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[3][4]

Upon transport into the cell, primarily via the reduced folate carrier (RFC), pemetrexed is converted into its active polyglutamated form.[2] This modification not only traps the drug intracellularly but also significantly enhances its inhibitory potency against its primary targets:

  • Thymidylate Synthase (TS): By inhibiting TS, pemetrexed blocks the conversion of deoxyuridylate (dUMP) to thymidylate (dTMP), a rate-limiting step in DNA synthesis. The resulting depletion of thymidine leads to DNA damage and apoptosis.[3]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR prevents the regeneration of tetrahydrofolate (THF), a crucial cofactor for both purine and pyrimidine synthesis.[1]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): As a key enzyme in the purine synthesis pathway, GARFT inhibition by pemetrexed disrupts the formation of the purine ring, further halting DNA and RNA production.[1][3]

This multi-targeted approach creates a comprehensive blockade of nucleotide synthesis, ultimately inducing cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[5][6]

G cluster_0 Pemetrexed Action Pathway cluster_1 Cellular Nucleotide Synthesis PEM Pemetrexed DHFR DHFR PEM->DHFR INHIBITS TS TS PEM->TS INHIBITS GARFT GARFT PEM->GARFT INHIBITS FolicAcid Folic Acid (Metabolic Precursor) FolicAcid->DHFR required for Pyrimidine Pyrimidine Synthesis TS->Pyrimidine Purine Purine Synthesis GARFT->Purine DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Pyrimidine->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis disruption leads to G cluster_assays Endpoint Assays Start Select Cancer Cell Lines (e.g., A549, PC9) Culture Cell Culture & Seeding Start->Culture Treat Treat with Pemetrexed (Dose-Response Gradient) Culture->Treat Viability Cell Viability Assay (e.g., WST-8 / MTT) Treat->Viability 48-72h Cycle Cell Cycle Analysis (Flow Cytometry) Treat->Cycle 24h Apoptosis Apoptosis Assay (Annexin V / Caspase) Treat->Apoptosis 24-48h Data Data Analysis (IC50, % Arrest, % Apoptotic) Viability->Data Cycle->Data Apoptosis->Data

Generalized workflow for the in vitro assessment of Pemetrexed.
Protocol: Cell Viability Assay (WST-8 Method)

This protocol determines the concentration of pemetrexed required to inhibit cell growth by 50% (IC50). The WST-8 assay is a colorimetric method where the amount of formazan dye produced is directly proportional to the number of living cells. [7] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to anti-proliferative agents.

  • Drug Preparation: Prepare a 2X serial dilution of D-Pemetrexed Hydrate in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (0 µM).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well.

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: This duration is typically sufficient for an anti-metabolite to exert its effect over several cell cycles.

  • Reagent Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the WST-8 tetrazolium salt to a colored formazan product.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This assay identifies the phase of the cell cycle (G0/G1, S, or G2/M) in which cells accumulate after drug treatment, providing insight into the drug's cytostatic mechanism. [8][9] Methodology:

  • Cell Seeding & Treatment: Seed 1 x 10^6 cells in 60-mm plates. [8]After 24 hours, treat with pemetrexed at concentrations around the IC50 value (e.g., 0.5, 5, 50 nM) for 24 hours. [8]2. Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Fixation permeabilizes the cell membrane to allow the DNA-binding dye to enter.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

    • Rationale: PI is a fluorescent intercalating agent that stains DNA. RNase A is included to degrade RNA, ensuring that PI only binds to DNA.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Pemetrexed often causes an accumulation of cells in the S-phase or G1-phase. [5][9][10]

Data Summary: Representative In Vitro Activity

The cytotoxic potency of pemetrexed varies across different cancer cell lines, often influenced by the expression levels of its target enzymes.

Cell LineCancer TypeTypical IC50 Range (µM)Reference
A549Non-Small Cell Lung Cancer (NSCLC)0.1 - 1.0[7][11]
PC9Non-Small Cell Lung Cancer (NSCLC)0.05 - 0.5[7]
H2122Non-Small Cell Lung Cancer (NSCLC)~0.65[11]
Various SCLCSmall Cell Lung Cancer~0.09[11]

In Vivo Evaluation: Assessing Efficacy and Toxicity in a Biological System

In vivo studies are critical for evaluating a drug's therapeutic efficacy, pharmacokinetic properties, and systemic toxicity in a whole-organism context. The human tumor xenograft model in immunodeficient mice is a cornerstone of preclinical oncology research. [12][13]

Protocol: Subcutaneous Xenograft Mouse Model

This model assesses the ability of pemetrexed to inhibit the growth of a human tumor implanted in a mouse.

Methodology:

  • Animal Handling: Use immunodeficient mice (e.g., athymic nude or SCID mice, 5-6 weeks old). [14]Allow them to acclimatize for at least one week under standard housing conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation & Implantation: Harvest cancer cells (e.g., A549) from culture. Resuspend a specific number of viable cells (e.g., 5 x 10^6) in 100-200 µL of a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.

    • Rationale: Matrigel can improve tumor take rates and growth kinetics.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization & Treatment: When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Pemetrexed). [11]5. Drug Administration: Administer D-Pemetrexed Hydrate via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 100 mg/kg, daily for 10 days). [11]Administer an equal volume of the vehicle solution to the control group.

    • A Note on Toxicity Management: In clinical and preclinical settings, pemetrexed-induced toxicity (primarily myelosuppression) is significantly reduced by supplementation with folic acid and vitamin B12 without compromising antitumor activity. [6][15]This should be considered in the study design.

  • Efficacy & Toxicity Assessment: Continue to monitor tumor volume and body weight for all groups throughout the study. Body weight loss is a key indicator of systemic toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size (e.g., 2000 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, tumors are excised and weighed.

  • Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

In Vivo Study Workflow Visualization

G Start Acclimatize Immunodeficient Mice Implant Subcutaneous Implantation of Human Cancer Cells Start->Implant Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Random Randomize Mice into Treatment & Control Groups (Tumor Volume ~100 mm³) Monitor->Random Treat Administer Pemetrexed (e.g., i.p. injection) Random->Treat Assess Measure Tumor Volume & Body Weight (2-3x / week) Treat->Assess Daily / Q4D Assess->Treat End Endpoint Reached (Tumor Size / Toxicity) Assess->End Analysis Excise Tumors Calculate Tumor Growth Inhibition (TGI) End->Analysis

Timeline and key phases of an in vivo xenograft study.
Data Summary: Representative In Vivo Efficacy

The following table illustrates typical results from a subcutaneous xenograft study.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)
Vehicle ControlN/A1500 ± 2500%
Pemetrexed100 mg/kg, daily x10600 ± 15060%
Pemetrexed200 mg/kg, daily x10375 ± 11075%

Note: Data are illustrative. Actual results will vary based on the cell line, mouse strain, and specific protocol. Pemetrexed has been shown to delay tumor growth by 12 to 18 days in H2122 xenografts.[11]

Conclusion and Forward Look

The systematic in vitro and in vivo evaluation of D-Pemetrexed Hydrate is essential for characterizing its anticancer properties. In vitro assays confirm its mechanism of action by demonstrating dose-dependent cytotoxicity, cell cycle arrest, and apoptosis induction. The in vivo xenograft model then validates these findings in a complex biological system, providing crucial data on efficacy and systemic toxicity that informs clinical development. [16][17] This guide provides a foundational framework for these studies. Advanced models, such as orthotopic xenografts that mimic the tumor's natural microenvironment or patient-derived xenograft (PDX) models, can offer even deeper insights into drug response and resistance mechanisms. [18][19]By adhering to these rigorous, logically structured, and well-validated protocols, researchers can confidently and accurately assess the preclinical potential of antifolate therapeutics like D-Pemetrexed Hydrate.

References

  • Patsnap Synapse. (2024).
  • Wikipedia. (n.d.). Pemetrexed. [Link]

  • ResearchGate. (n.d.). Mechanism of action of pemetrexed. After polyglutamation, pemetrexed...[Link]

  • PubMed. (n.d.). Pemetrexed disodium, a novel antifolate with multiple targets. [Link]

  • PubMed Central (PMC). (n.d.). Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells. [Link]

  • ASCO Publications. (2006). Studies of pemetrexed and gemcitabine, alone and in combinations, in human lung cancer models. [Link]

  • eviQ. (n.d.). Non small cell lung cancer metastatic pemetrexed. [Link]

  • PubMed. (n.d.). Phase II trial of pemetrexed disodium (ALIMTA, LY231514) in chemotherapy-naïve patients with advanced non-small-cell lung cancer. [Link]

  • PubMed Central (PMC). (n.d.). Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer. [Link]

  • StatPearls - NCBI. (2024). Pemetrexed. [Link]

  • ResearchGate. (n.d.). Effect of pemetrexed on cell viability, cell cycle, and apoptosis in...[Link]

  • PubMed Central (PMC). (2014). Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway. [Link]

  • DergiPark. (2024). Development of stable formulations of pemetrexed. [Link]

  • PubMed. (n.d.). Pemetrexed disodium: a novel antifolate clinically active against multiple solid tumors. [Link]

  • Anticancer Research. (n.d.). Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion. [Link]

  • ResearchGate. (2018). The evolving role of pemetrexed disodium for the treatment of non-small cell lung cancer. [Link]

  • PubMed. (2020). Phase II study of adjuvant chemotherapy with pemetrexed and cisplatin with a short hydration method for completely resected nonsquamous non-small cell lung cancer. [Link]

  • Patsnap Synapse. (2024). What is Pemetrexed Disodium Hydrate used for?[Link]

  • PubMed. (n.d.). Pharmacology and mechanism of action of pemetrexed. [Link]

  • PubMed. (n.d.). Preclinical and clinical studies with combinations of pemetrexed and gemcitabine. [Link]

  • PubMed Central (PMC). (2012). Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells. [Link]

  • PubMed Central (PMC). (n.d.). Pemetrexed combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer. [Link]

  • PubMed Central (PMC). (n.d.). Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. [Link]

  • PubMed Central (PMC). (n.d.). Pemetrexed exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells. [Link]

  • PubMed. (2018). Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts. [Link]

  • PubMed Central (PMC). (n.d.). In vitro activities of and mechanisms of resistance to antifol antimalarial drugs. [Link]

  • ResearchGate. (n.d.). Tumor growth analysis and survival of pemetrexed-treated xenogafts. [Link]

  • MDPI. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. [Link]

  • Wikipedia. (n.d.). Antifolate. [Link]

  • PubMed. (2020). Impact of pemetrexed chemotherapy on the gut microbiota and intestinal inflammation of patient-lung-derived tumor xenograft (PDX) mouse models. [Link]

  • ResearchGate. (n.d.). Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

Sources

Exploratory

The Antifolate Activity of Pemetrexed Disodium Hydrate: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the antifolate activity of Pemetrexed Disodium Hydrate, a cornerstone chemotherapeutic agent. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the antifolate activity of Pemetrexed Disodium Hydrate, a cornerstone chemotherapeutic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental methodologies, and critical considerations for studying this potent multi-targeted antifolate.

Introduction: Pemetrexed as a Multi-Targeted Antifolate

Pemetrexed (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate that has demonstrated significant clinical efficacy in the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Unlike classical antifolates such as methotrexate, pemetrexed is distinguished by its unique ability to simultaneously inhibit multiple key enzymes within the folate metabolic pathway. This multi-targeted approach disrupts the synthesis of both purine and pyrimidine nucleotides, which are essential for the replication of DNA and RNA, thereby leading to the inhibition of cancer cell growth and proliferation.[3][4]

The clinical and preclinical activity of pemetrexed is profoundly influenced by the cellular folate status. This has led to the clinical practice of supplementing patients with folic acid and vitamin B12 to mitigate toxicities without compromising its antitumor effects.[5] This critical dependence on folate levels is a key consideration for in vitro and in vivo studies, as it directly impacts the drug's transport, metabolism, and target engagement.

The intricate Mechanism of Action

The antifolate activity of Pemetrexed is a multi-step process that begins with its transport into the cell and culminates in the inhibition of several key enzymes. A comprehensive understanding of this pathway is crucial for designing and interpreting experimental studies.

Cellular Uptake: A Tale of Two Transporters

Pemetrexed enters the cell primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) .[6] The affinity of pemetrexed for these transporters is a critical determinant of its intracellular concentration and subsequent cytotoxic activity. The expression levels of these transporters can vary between different tumor types and can be a factor in both innate and acquired resistance to the drug.

Intracellular Activation: The Critical Role of Polyglutamation

Once inside the cell, pemetrexed is rapidly converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS) .[2] This process involves the sequential addition of glutamate residues to the pemetrexed molecule. Polyglutamation is a pivotal step for two key reasons:

  • Enhanced Intracellular Retention: The polyglutamated forms of pemetrexed are more negatively charged and are therefore less readily effluxed from the cell, leading to prolonged intracellular drug exposure.

  • Increased Inhibitory Potency: The polyglutamated forms of pemetrexed are significantly more potent inhibitors of its target enzymes compared to the monoglutamated form.[7]

The efficiency of polyglutamation is a key determinant of pemetrexed's therapeutic index. Cellular folate levels can influence this process, as endogenous folates compete with pemetrexed for FPGS.[5]

Multi-Targeted Enzyme Inhibition: A Triad of Disruption

The polyglutamated forms of pemetrexed exert their cytotoxic effects by inhibiting three key enzymes in the folate pathway:

  • Thymidylate Synthase (TS): This is considered the primary target of pemetrexed. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines. Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death."[2][8]

  • Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, which is responsible for reducing dihydrofolate to tetrahydrofolate, a key cofactor for both purine and pyrimidine synthesis.[3]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines. By inhibiting GARFT, pemetrexed disrupts the production of the building blocks of DNA and RNA.[3][8]

The ability of pemetrexed to inhibit these three enzymes simultaneously contributes to its broad antitumor activity and may help to overcome resistance mechanisms that can arise with single-target agents.

Pemetrexed Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pemetrexed_ext Pemetrexed RFC_PCFT RFC / PCFT Pemetrexed_ext->RFC_PCFT Uptake Pemetrexed_int Pemetrexed FPGS FPGS Pemetrexed_int->FPGS Substrate Pemetrexed_poly Pemetrexed (Polyglutamated) TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition Pyrimidine_syn Pyrimidine Synthesis TS->Pyrimidine_syn Catalyzes Purine_syn Purine Synthesis DHFR->Purine_syn Required for DHFR->Pyrimidine_syn Required for GARFT->Purine_syn Catalyzes FPGS->Pemetrexed_poly Polyglutamation DNA_RNA DNA/RNA Synthesis & Cell Proliferation Purine_syn->DNA_RNA Pyrimidine_syn->DNA_RNA RFC_PCFT->Pemetrexed_int

Mechanism of Pemetrexed Action.

Quantitative Assessment of Pemetrexed's Antifolate Activity

A quantitative understanding of pemetrexed's potency is essential for preclinical drug development and for interpreting experimental results. This is typically achieved through enzyme inhibition assays and cell-based cytotoxicity assays.

Enzyme Inhibition Kinetics

The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes is quantified by the inhibition constant (Ki). The pentaglutamated form of pemetrexed is a substantially more potent inhibitor than the parent compound.

Enzyme TargetPemetrexed (Monoglutamate) Ki (nmol/L)Pemetrexed (Pentaglutamate) Ki (nmol/L)
Thymidylate Synthase (TS)109 ± 91.3 ± 0.3
Dihydrofolate Reductase (DHFR)7.0 ± 1.97.2 ± 0.4
Glycinamide Ribonucleotide Formyltransferase (GARFT)9,300 ± 69065 ± 16
Data compiled from[7][9].
In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. IC50 values for pemetrexed can vary significantly across different cancer cell lines, reflecting differences in factors such as transporter expression, FPGS activity, and target enzyme levels.

Cell LineCancer TypePemetrexed IC50 (nM)
MSTO-211HMalignant Pleural Mesothelioma31.8
TCC-MESO-2Malignant Pleural Mesothelioma32.3
NCI-H1666Bronchioloalveolar Carcinoma80
NCI-H3255Adenocarcinoma50
NCI-H441Adenocarcinoma5930
Gastric Cancer Cell LinesGastric Cancer17 - 310
Data compiled from[1][2].

Experimental Protocols for Assessing Antifolate Activity

The following protocols provide a framework for the in vitro assessment of pemetrexed's antifolate activity. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.

Rationale for Folate Concentration in Cell Culture Media

When studying antifolates like pemetrexed, the concentration of folate in the cell culture medium is a critical experimental parameter. Standard cell culture media often contain supraphysiological levels of folic acid, which can interfere with the uptake and activity of antifolate drugs. Therefore, it is recommended to use folate-restricted media to more accurately reflect physiological conditions and to obtain more clinically relevant data. This is because endogenous folates compete with pemetrexed for cellular uptake via the RFC and PCFT, and for polyglutamation by FPGS.[5] High levels of extracellular folate can therefore reduce the intracellular concentration and activity of pemetrexed.

Experimental Workflow Start Start: Experimental Design Cell_Culture Cell Culture in Folate-Controlled Medium Start->Cell_Culture Pemetrexed_Prep Prepare Pemetrexed Working Solutions Start->Pemetrexed_Prep Enzyme_Assay Enzyme Inhibition Assay (e.g., TS activity) Cell_Culture->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Cell_Culture->Cell_Assay Pemetrexed_Prep->Enzyme_Assay Pemetrexed_Prep->Cell_Assay Data_Acquisition_Enzyme Measure Enzyme Activity Enzyme_Assay->Data_Acquisition_Enzyme Data_Acquisition_Cell Measure Cell Viability Cell_Assay->Data_Acquisition_Cell Data_Analysis Data Analysis (Ki and IC50 determination) Data_Acquisition_Enzyme->Data_Analysis Data_Acquisition_Cell->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

General Experimental Workflow.

Protocol for Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the oxidation of a cofactor.

Materials:

  • Recombinant human TS enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 1 mM EDTA)

  • dUMP (substrate)

  • 5,10-methylenetetrahydrofolate (CH2H4folate; cofactor)

  • Pemetrexed disodium hydrate

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, dUMP, and recombinant human TS enzyme in each well of the microplate.

  • Add varying concentrations of pemetrexed to the appropriate wells. Include a vehicle control (e.g., DMSO or saline) for baseline activity.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding CH2H4folate to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2H4folate to dihydrofolate.

  • Calculate the initial reaction velocity for each concentration of pemetrexed.

  • Plot the reaction velocity as a function of pemetrexed concentration to determine the IC50 value.

  • The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Protocol for Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (with controlled folate concentration)

  • Pemetrexed disodium hydrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of pemetrexed. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each pemetrexed concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the pemetrexed concentration to determine the IC50 value.

Mechanisms of Resistance to Pemetrexed

The development of resistance to pemetrexed is a significant clinical challenge. Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it.

Key Mechanisms of Pemetrexed Resistance:

  • Increased Expression of Thymidylate Synthase (TS): Upregulation of the primary target enzyme can titrate out the inhibitory effect of the drug.[2]

  • Impaired Cellular Uptake: Decreased expression or function of the RFC or PCFT transporters can limit the intracellular accumulation of pemetrexed.

  • Reduced Polyglutamation: Downregulation or mutation of FPGS can lead to decreased formation of the highly potent polyglutamated forms of pemetrexed.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump pemetrexed out of the cell.

Pemetrexed Resistance Mechanisms cluster_resistance Resistance Mechanisms Pemetrexed Pemetrexed Cell Cancer Cell Pemetrexed->Cell Enters TS_up Increased TS Expression Cell->TS_up Transport_down Decreased RFC/PCFT (Impaired Uptake) Cell->Transport_down FPGS_down Decreased FPGS Activity (Reduced Polyglutamation) Cell->FPGS_down Efflux_up Increased ABC Transporters (Enhanced Efflux) Cell->Efflux_up

Mechanisms of Resistance to Pemetrexed.

Conclusion

Pemetrexed disodium hydrate is a potent, multi-targeted antifolate with a complex mechanism of action that offers a significant therapeutic advantage in certain cancers. A thorough understanding of its cellular uptake, intracellular metabolism, and enzyme inhibition is paramount for researchers in the field of oncology and drug development. The experimental protocols and considerations outlined in this guide provide a solid foundation for the accurate and meaningful in vitro evaluation of pemetrexed's antifolate activity. Future research focused on overcoming the mechanisms of resistance will be critical in expanding the clinical utility of this important chemotherapeutic agent.

References

  • Kim, J. H., Lee, K. W., Jung, Y., Im, S. A., Kim, T. Y., Lee, K. H., ... & Bang, Y. J. (2005). Cytotoxic effects of pemetrexed in gastric cancer cells. Cancer science, 96(6), 365-371. [Link]

  • Goldman, I. D., & Zhao, R. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular cancer therapeutics, 6(2), 404-417. [Link]

  • Uramoto, H., Onitsuka, T., Shimokawa, H., & Hanagiri, T. (2010). TS, DHFR and GARFT expression in non-squamous cell carcinoma of NSCLC and malignant pleural mesothelioma patients treated with pemetrexed. Anticancer research, 30(10), 4309-4315. [Link]

  • Nakahara, Y., Sogawa, C., Tsubokura, M., Yamauchi, M., Inui, M., & Okubo, T. (2021). Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma. Frontiers in oncology, 11, 721999. [Link]

  • Manegold, C. (2003). Pemetrexed (Alimta, LY231514): its promise in treating non-small-cell lung cancer. Clinical lung cancer, 5(1), 21-27. [Link]

  • Scagliotti, G. V. (2004). Pemetrexed: its promise in treating non-small-cell lung cancer. Expert review of anticancer therapy, 4(6), 987-996.
  • Li, W. W., & Sequist, L. V. (2011). Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro. Journal of experimental & clinical cancer research, 30(1), 1-8. [Link]

  • Ulrich, C. M. (2006). Folate and cancer prevention: a closer look at a complex picture. The American journal of clinical nutrition, 84(4), 681-682.
  • Adjei, A. A. (2004). Pemetrexed (ALIMTA), a novel multitargeted antineoplastic agent. Clinical cancer research, 10(12_suppl), 4276s-4280s. [Link]

  • Shih, C., Chen, V. J., Gossett, L. S., Gates, S. B., MacKellar, W. C., Habeck, L. L., ... & Schultz, R. M. (1997). LY231514, a pyrrolo [2, 3-d] pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer research, 57(6), 1116-1123. [Link]

  • ResearchGate. Experimental outline and cellular growth under different folate culture conditions. [Link]

  • Okamoto, I., Fukuoka, M., & Nakagawa, K. (2011). Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer. British journal of cancer, 104(4), 543-548. [Link]

  • Linder-Basso, D., & Lavi, O. (2014). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Analytical biochemistry, 456, 30-35. [Link]

  • BlueCross BlueShield of North Carolina. Folate Testing. [Link]

  • Clarke, R., & Weir, D. G. (2011). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American journal of clinical nutrition, 94(2), 617S-621S. [Link]

  • Bunn, P. A., & Lilenbaum, R. (2005). In-vitro effects of pemetrexed on bronchioloalveolar and adenocarcinoma of the lung. Clinical lung cancer, 6(6), 365-368. [Link]

Sources

Foundational

Mechanistic Divergence: The Structural Basis of Efficacy

Title: Pharmacological Differentiation and Efficacy Profiling of D-Pemetrexed Hydrate: A Comparative Technical Guide Executive Summary This technical guide addresses the early-stage research parameters required to evalua...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Differentiation and Efficacy Profiling of D-Pemetrexed Hydrate: A Comparative Technical Guide

Executive Summary This technical guide addresses the early-stage research parameters required to evaluate D-Pemetrexed Hydrate , the enantiomeric distomer of the approved antifolate Pemetrexed (L-isomer). In the context of high-precision drug development, "efficacy research" on a chiral impurity serves a distinct purpose: to rigorously quantify its lack of therapeutic potency (biological inertness) or characterize its potential for competitive interference (antagonism) against the active L-isomer. This guide outlines the protocols for synthesis, chiral separation, and comparative biological profiling required to validate the exclusion of the D-isomer from clinical formulations.

The efficacy of Pemetrexed hinges on its ability to mimic physiological folates, specifically binding to Thymidylate Synthase (TS) , Dihydrofolate Reductase (DHFR) , and Glycinamide Ribonucleotide Formyltransferase (GARFT) .[1]

  • The Chiral Checkpoint: The critical pharmacophore is the glutamic acid moiety. Physiological folate transporters (RFC) and intracellular polyglutamation enzymes (FPGS) are highly stereoselective for the L-configuration .

  • D-Pemetrexed Failure Mode: The D-isomer (Impurity E) presents a steric mismatch within the folate-binding pockets of TS and DHFR. Furthermore, it is a poor substrate for FPGS, preventing the formation of the polyglutamate species required for prolonged intracellular retention and high-affinity inhibition.

Table 1: Comparative Pharmacological Profile (L- vs. D-Pemetrexed)

ParameterL-Pemetrexed (Eutomer)D-Pemetrexed (Distomer)Clinical Implication
Primary Target TS, DHFR, GARFT (High Affinity)Negligible AffinityD-isomer fails to arrest DNA synthesis.
Intracellular Retention High (Rapid Polyglutamation)Low (Poor FPGS Substrate)D-isomer washes out of tumor cells rapidly.
Transport Mechanism RFC & PCFT Active TransportPassive Diffusion / Low AffinityReduced bioavailability of D-isomer.
Regulatory Limit Active Ingredient (API)Impurity (< 0.3% limit)Strict control required to prevent toxicity without benefit.

Experimental Protocols: Isolation and Profiling

To scientifically validate the "null efficacy" hypothesis of D-Pemetrexed, researchers must isolate the enantiomer and subject it to head-to-head assays against the L-isomer.

Protocol A: Targeted Synthesis of D-Pemetrexed Reference Standard

Rationale: To test efficacy, a pure standard of the D-isomer is required. Commercial Pemetrexed is >99.7% L-isomer; therefore, the D-isomer must be synthesized or enriched.

  • Starting Material: Begin with Diethyl D-glutamate hydrochloride (instead of the L-form used in commercial synthesis).

  • Coupling Reaction: React 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with Diethyl D-glutamate using CDMT (coupling agent) and NMM (base) in DMF.

  • Hydrolysis: Perform saponification using 1N NaOH at controlled temperature (<25°C) to prevent racemization back to the L-form.

  • Crystallization: Precipitate D-Pemetrexed Hydrate using ethanol/water mixtures at pH 3.0.

Protocol B: Chiral Purity Verification (HPLC)

Rationale: Before biological testing, the optical purity of the D-Pemetrexed standard must be confirmed to ensure observed activity isn't due to L-isomer contamination.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol : TFA (250 : 650 : 100 : 1).[2]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 240 nm.[2]

  • Acceptance Criteria: D-isomer purity > 99.5% (L-isomer < 0.5%).

Protocol C: Comparative In Vitro Cytotoxicity Assay

Rationale: Quantify the "Efficacy Gap" between the enantiomers.

  • Cell Lines: Use A549 (Lung Adenocarcinoma) and MSTO-211H (Mesothelioma).

  • Seeding: Plate 3,000 cells/well in 96-well plates; allow attachment for 24h.

  • Treatment:

    • Arm A: L-Pemetrexed (0.01 nM – 1000 nM).

    • Arm B: D-Pemetrexed (0.01 nM – 1000 nM).

    • Arm C: 1:1 Mixture (to test for competitive antagonism).

  • Incubation: 72 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Data Analysis: Calculate IC50 using non-linear regression.

    • Expected Result: L-Pemetrexed IC50 ~30-100 nM; D-Pemetrexed IC50 >10,000 nM (functionally inactive).

Visualization of Signaling and Workflows

Diagram 1: The "Folate Trap" Mechanism & Chiral Failure

This diagram illustrates the pathway where L-Pemetrexed successfully inhibits DNA synthesis, while D-Pemetrexed fails to enter the "Polyglutamation Loop," rendering it ineffective.

Folate_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Pem L-Pemetrexed (Active) RFC RFC Transporter L_Pem->RFC High Affinity D_Pem D-Pemetrexed (Inactive) D_Pem->RFC Low Affinity L_Poly L-Pemetrexed-(Glu)n (Retained & Potent) RFC->L_Poly Substrate for FPGS D_Mono D-Pemetrexed (Monoglutamate) RFC->D_Mono Poor Substrate FPGS FPGS Enzyme (Polyglutamation) Targets Inhibition of TS / DHFR / GARFT L_Poly->Targets Blocks D_Mono->Targets No Binding Efflux Rapid Efflux D_Mono->Efflux Eliminated DNA_Synth DNA Synthesis Arrest Targets->DNA_Synth Induces

Caption: Mechanistic divergence: L-Pemetrexed undergoes polyglutamation for target inhibition; D-Pemetrexed is effluxed.

Diagram 2: Early-Stage Efficacy Profiling Workflow

A logical flow for researchers to validate the D-isomer's impurity status.

Workflow cluster_iso Phase 1: Isolation cluster_bio Phase 2: Biological Profiling Start Start: Crude Pemetrexed Synthesis Chiral_HPLC Chiral HPLC (AD-H Column) Start->Chiral_HPLC Collect_D Fractionate D-Isomer Chiral_HPLC->Collect_D Confirm_Struct NMR/MS Confirmation Collect_D->Confirm_Struct Assay_TS Enzymatic Assay (TS Inhibition) Confirm_Struct->Assay_TS Assay_Cell Cell Viability (A549/MSTO-211H) Confirm_Struct->Assay_Cell Decision Efficacy Check Assay_TS->Decision Assay_Cell->Decision Result_Safe Confirm as Inactive Impurity Decision->Result_Safe IC50 > 100x L-iso Result_Risk Investigate Toxicity Decision->Result_Risk Unexpected Potency

Caption: Workflow for isolating D-Pemetrexed and validating its lack of efficacy (Impurity Qualification).

References

  • Chattopadhyay, S., et al. (2007).[1] "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications."[1] Molecular Cancer Therapeutics.

  • European Pharmacopoeia (Ph.[3] Eur.) . "Pemetrexed Disodium Heptahydrate Monograph: Impurity E (Enantiomer)."

  • Vogelzang, N.J., et al. (2003).[1] "Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma."[4] Journal of Clinical Oncology.

  • Rao, B.M., et al. (2025). "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium using Chiral HPLC." Research Journal of Pharmacy and Technology.

  • Jansen, P.J., et al. (2016). "Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium." Journal of Pharmaceutical Sciences.

Sources

Exploratory

Pemetrexed Disodium Hydrate in Non-Small Cell Lung Cancer Research: A Technical Guide

This guide provides an in-depth technical overview of pemetrexed disodium hydrate for researchers, scientists, and drug development professionals engaged in non-small cell lung cancer (NSCLC) research. It delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of pemetrexed disodium hydrate for researchers, scientists, and drug development professionals engaged in non-small cell lung cancer (NSCLC) research. It delves into the core mechanism of action, preclinical and clinical research applications, and established methodologies for its study.

Introduction: The Role of Pemetrexed in NSCLC Therapy

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that has become a cornerstone in the treatment of non-squamous NSCLC.[1][2] Its efficacy is attributed to its ability to disrupt folate-dependent metabolic processes that are crucial for cell replication and survival.[3] This guide will explore the biochemical underpinnings of its action and provide practical insights for its investigation in a research setting.

Core Mechanism of Action: A Multi-Targeted Approach

Pemetrexed's primary mechanism of action is the inhibition of three key enzymes in the folate metabolic pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][3][4] These enzymes are essential for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[3][4] By disrupting these pathways, pemetrexed effectively halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][3]

A critical aspect of pemetrexed's activity is its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][5] Polyglutamation significantly enhances the drug's inhibitory potency against its target enzymes and increases its intracellular retention, thereby prolonging its cytotoxic effects.[2][3][5]

Pemetrexed_Mechanism cluster_cell Cancer Cell Pemetrexed_in Pemetrexed Pemetrexed_PG Pemetrexed Polyglutamates Pemetrexed_in->Pemetrexed_PG FPGS TS Thymidylate Synthase (TS) Pemetrexed_PG->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_PG->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_PG->GARFT dNTPs dNTP Synthesis TS->dNTPs DHFR->dNTPs GARFT->dNTPs DNA_RNA DNA & RNA Synthesis dNTPs->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Pemetrexed_out Pemetrexed (extracellular) Pemetrexed_out->Pemetrexed_in RFC/PCFT Transporters

Pemetrexed's intracellular activation and multi-target inhibition.

In Vitro Research Methodologies

Cell Line Selection

A variety of NSCLC cell lines are utilized in pemetrexed research. The choice of cell line is critical and should be guided by the specific research question, considering factors such as histological subtype and mutational status. Commonly used non-squamous NSCLC cell lines include A549 and PC9.[6]

Cell Viability Assays

To determine the cytotoxic effects of pemetrexed, cell viability assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol: MTT Assay for Pemetrexed Cytotoxicity

  • Cell Seeding: Seed NSCLC cells (e.g., A549, PC9) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of pemetrexed (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO or saline).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the pemetrexed concentration.

NSCLC Cell LinePemetrexed IC50 (µM)
A5491.30 ± 0.09
PC9Varies (sensitive)
H21220.65 ± 0.2

Note: IC50 values can vary depending on experimental conditions.[4]

Apoptosis and Cell Cycle Analysis

Pemetrexed's induction of apoptosis and cell cycle arrest can be quantified using flow cytometry.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat NSCLC cells with pemetrexed at a concentration around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Follow the same initial steps as for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Pemetrexed typically induces an S-phase arrest.[7]

In_Vitro_Workflow cluster_assays Downstream Assays Cell_Culture NSCLC Cell Culture (e.g., A549, PC9) Treatment Pemetrexed Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle

A typical in vitro experimental workflow for evaluating pemetrexed.

In Vivo Preclinical Models

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of pemetrexed.

Xenograft Models

Subcutaneous xenograft models using human NSCLC cell lines are commonly employed.

Protocol: NSCLC Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells (e.g., H2122, HCC827) into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID).[4][8]

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer pemetrexed intraperitoneally (i.p.) or intravenously (i.v.) at doses typically ranging from 50 to 200 mg/kg, on various schedules (e.g., daily for 10 days, or twice weekly).[4][9]

  • Efficacy Assessment: Measure tumor volume with calipers two to three times per week. Monitor body weight as an indicator of toxicity. The primary endpoints are typically tumor growth inhibition and overall survival.

In Vivo ModelPemetrexed Dosing RegimenOutcome
H2122 Xenograft100-300 mg/kg, daily for 10 days (i.p.)12-18 day tumor growth delay
Myc1-driven Medulloblastoma200 mg/kg, two doses (i.v.)7-day increase in median survival

Note: Dosing regimens and outcomes can vary based on the model and experimental design.[4][9]

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of pemetrexed is crucial for interpreting its efficacy and toxicity.

Bioanalytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for quantifying pemetrexed in biological matrices.[10][11][12][13]

Protocol: Pemetrexed Quantification in Plasma by LC-MS/MS

  • Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile. Alternatively, use solid-phase extraction (SPE) for cleaner samples.[11][12]

  • Chromatographic Separation: Use a C18 reversed-phase column with a mobile phase gradient of an acidic aqueous solution (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[10][11]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for pemetrexed and an internal standard (e.g., ¹³C₅-pemetrexed).[12]

  • Quantification: Generate a standard curve using known concentrations of pemetrexed in the same biological matrix to quantify the drug in unknown samples.

Mechanisms of Resistance

Resistance to pemetrexed is a significant clinical challenge. Understanding the underlying mechanisms is an active area of research. Key mechanisms include:

  • Increased Thymidylate Synthase (TS) Expression: Elevated levels of TS can overcome the inhibitory effects of pemetrexed.[14]

  • Decreased Folylpolyglutamate Synthetase (FPGS) Activity: Reduced polyglutamation leads to lower intracellular drug concentrations and efficacy.[15]

  • Impaired Drug Influx: Downregulation of the reduced folate carrier (RFC) can limit pemetrexed uptake into cancer cells.

Combination Therapies

Pemetrexed is often used in combination with other chemotherapeutic agents and targeted therapies to enhance its efficacy.

  • Platinum Agents (Cisplatin, Carboplatin): This is a standard first-line combination for non-squamous NSCLC. The synergy is thought to arise from complementary mechanisms of action.

  • Immune Checkpoint Inhibitors (e.g., Pembrolizumab): The combination of pemetrexed, platinum chemotherapy, and an anti-PD-1/PD-L1 antibody has shown significant improvement in survival outcomes for patients with metastatic non-squamous NSCLC.[2] Pemetrexed may enhance anti-tumor immunity by inducing immunogenic cell death.[6]

Conclusion

Pemetrexed disodium hydrate remains a vital therapeutic agent in the management of non-squamous NSCLC. A thorough understanding of its multi-targeted mechanism, appropriate in vitro and in vivo models, and robust analytical methods is essential for researchers aiming to further elucidate its role, overcome resistance, and develop novel combination strategies to improve patient outcomes.

References

  • Studies of pemetrexed and gemcitabine, alone and in combinations, in human lung cancer models. (2006). ASCO Publications. Retrieved from [Link]

  • What is the mechanism of Pemetrexed Disodium Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • What is Pemetrexed Disodium Hydrate used for? (2024). Patsnap Synapse. Retrieved from [Link]

  • Pemetrexed. (n.d.). StatPearls - NCBI - NIH. Retrieved from [Link]

  • Effect of pemetrexed on cell viability, cell cycle, and apoptosis in... (n.d.). ResearchGate. Retrieved from [Link]

  • Pemetrexed induces Noxa expression and leads to apoptosis. A549 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Pemetrexed Enhances Membrane PD-L1 Expression and Potentiates T Cell-Mediated Cytotoxicity by Anti-PD-L1 Antibody Therapy in Non-Small-Cell Lung Cancer. (2020). NIH. Retrieved from [Link]

  • Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Pemetrexed Dosage Guide + Max Dose, Adjustments. (2025). Drugs.com. Retrieved from [Link]

  • Non small cell lung cancer metastatic pemetrexed. (n.d.). eviQ. Retrieved from [Link]

  • Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion. (n.d.). Anticancer Research. Retrieved from [Link]

  • Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mechanism of action of pemetrexed. After polyglutamation, pemetrexed... (n.d.). ResearchGate. Retrieved from [Link]

  • Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. (n.d.). NIH. Retrieved from [Link]

  • Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (n.d.). PubMed. Retrieved from [Link]

  • Biochemical Pharmacology of Pemetrexed. (n.d.). CancerNetwork. Retrieved from [Link]

  • High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase. (2017). NIH. Retrieved from [Link]

  • Thymidylate Synthase Expression Determines Pemetrexed Targets and Resistance Development in Tumour Cells. (n.d.). PLOS One. Retrieved from [Link]

  • Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway. (2014). PubMed Central. Retrieved from [Link]

  • Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy in Malignant Pleural Mesothelioma. (n.d.). PMC - NIH. Retrieved from [Link]

  • In vivo bioavailability study of native pemetrexed and PEGylated... (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts. (n.d.). PubMed. Retrieved from [Link]

  • Pemetrexed (ALIMTA), A Novel Multitargeted Antineoplastic Agent. (2004). AACR Journals. Retrieved from [Link]

  • Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer. (n.d.). NIH. Retrieved from [Link]

  • Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • (PDF) RP-HPLC METHOD FOR THE ESTIMATION OF PEMETREXED ASSAY IN FORMULATIONS. (2026). ResearchGate. Retrieved from [Link]

  • Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma. (2021). Frontiers. Retrieved from [Link]

  • Early detection of pemetrexed-induced inhibition of thymidylate synthase in non-small cell lung cancer with FLT-PET imaging. (2017). Oncotarget. Retrieved from [Link]

  • Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. (2023). Walsh Medical Media. Retrieved from [Link]

  • Experimental settings for assessing the impact of pemetrexed treatment... (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy of pemetrexed-based regimens in advanced non-small cell lung. (2018). OTT. Retrieved from [Link]

  • A low-dose pemetrexed-cisplatin combination regimen induces significant nephrotoxicity in mice. (2024). PubMed. Retrieved from [Link]

  • Phase II Study of Pemetrexed as a Salvage Chemotherapy for Thymidylate Synthase–Low Squamous Cell Lung. (2020). Cancer Research and Treatment. Retrieved from [Link]

  • Identification of serum biomarkers to predict pemetrexed/platinum chemotherapy efficacy for advanced lung adenocarcinoma patients by data-independent acquisition (DIA) mass spectrometry analysis with parallel reaction monitoring (PRM) verification. (n.d.). PMC - NIH. Retrieved from [Link]

  • Determination of IC50 pemetrexed in mesothelioma cell lines.... (n.d.). ResearchGate. Retrieved from [Link]

  • The differential efficacy of pemetrexed according to NSCLC histology: a review of two Phase III studies. (2009). PubMed. Retrieved from [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). MDPI. Retrieved from [Link]

  • Efficacy of S‐1 after pemetrexed in patients with non‐small cell lung cancer: A retrospective multi‐institutional analysis. (n.d.). Thoracic Cancer. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Stability-Indicating HPLC Protocol for Pemetrexed Disodium Hydrate

Application Note: AN-PMX-2024-02 Abstract & Scope This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Pemetrexed Disodium Hydrate (PDH). U...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PMX-2024-02

Abstract & Scope

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Pemetrexed Disodium Hydrate (PDH). Unlike generic protocols, this guide focuses on the critical separation of the active pharmaceutical ingredient (API) from its known impurities (enantiomers, oxidative degradants, and dimers) using a gradient elution on a C18 stationary phase. This protocol is designed for QC release testing and stability studies in compliance with ICH Q2(R1) guidelines.

Introduction & Scientific Rationale

Pemetrexed is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

The Chemical Challenge

Pemetrexed Disodium is chemically complex due to:

  • Ionization: It contains two carboxylic acid groups (glutamic acid moiety) and a pyrrolo[2,3-d]pyrimidine ring.

  • Oxidation Sensitivity: The thio-group makes it susceptible to oxidative degradation.

  • Hygroscopicity: The heptahydrate form requires careful handling during weighing.

Method Development Logic (Causality):

  • Stationary Phase Selection: A C18 (L1) column is selected to provide sufficient hydrophobic retention. A base-deactivated silica (BDS) packing is preferred to minimize peak tailing caused by the interaction of the basic pyrimidine nitrogen with residual silanols.

  • Mobile Phase pH (3.0 – 3.5): The pH is critical. At pH > 4.0, the carboxylic acid groups are fully ionized, leading to early elution and poor resolution from polar impurities. Maintaining pH at ~3.5 suppresses ionization sufficiently to increase retention on the hydrophobic C18 chain.

  • Gradient Elution: Isocratic methods often fail to elute hydrophobic dimers formed during degradation. A gradient is required to clear the column of late-eluting impurities.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260/1290 or Waters Alliance (Quaternary Pump)Low dwell volume preferred for gradient accuracy.
Column Hypersil BDS C18, 250 × 4.6 mm, 5 µm (or equivalent L1)Robust separation of polar degradants.
Column Temp 25°C ± 2°CControls mass transfer kinetics; prevents retention drift.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure < 2500 psi.
Detection UV @ 254 nmPrimary absorption maximum for the pyrimidine ring; high sensitivity.
Injection Vol 20 µLOptimized for sensitivity without column overload.
Run Time 35 MinutesSufficient to elute Dimer impurities.
Reagents & Mobile Phase Preparation
  • Reagents: Sodium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Acetonitrile (HPLC Grade), Water (Milli-Q).

Mobile Phase A (Buffer):

  • Dissolve 2.76 g of Sodium Dihydrogen Phosphate Monohydrate in 1000 mL of water.

  • Adjust pH to 3.35 ± 0.05 using dilute Phosphoric Acid.

  • Filter through a 0.45 µm Nylon membrane.

Mobile Phase B (Organic):

  • 100% Acetonitrile (degassed).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibrated Start
5.09010Isocratic Hold (Elute polar impurities)
20.06040Linear Ramp (Elute Pemetrexed)
25.06040Hold (Elute Dimers)
26.09010Return to Initial
35.09010Re-equilibration
Sample Preparation

Diluent: Water:Acetonitrile (90:10 v/v).

  • Note: Pemetrexed Disodium is highly soluble in water. A small amount of organic modifier in the diluent prevents precipitation upon injection into the mobile phase.

Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of Pemetrexed Disodium Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Test Solution: Prepare samples to a target concentration of 0.2 mg/mL (200 ppm) for assay.

Method Validation Workflow (Visualized)

The following diagram outlines the logical flow for validating this method, ensuring it meets regulatory standards (ICH Q2).

ValidationWorkflow Start Method Development (pH & Column Screening) Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Specificity Ensure Separation Specificity->Start Fail (Co-elution) Linearity Linearity & Range (50% - 150% Target) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness Robustness->Start Fail (Sensitive) Final Validated Method for QC Release Robustness->Final All Criteria Met

Figure 1: Step-by-step validation lifecycle ensuring the method is stability-indicating.

System Suitability & Acceptance Criteria

To ensure the "Trustworthiness" of the data, the system must pass these self-validating checks before every run.

ParameterLimitTroubleshooting Failure
Theoretical Plates (N) > 5,000Column aging or poor connection (dead volume).
Tailing Factor (T) < 1.5Secondary interactions.[1] Lower pH or replace column.
Resolution (Rs) > 2.0 (between Pemetrexed and nearest impurity)Adjust gradient slope or check mobile phase pH.
RSD (Area) < 2.0% (n=5 injections)Injector precision issue or pump pulsation.
Retention Time (RT) ± 0.5 min of StandardMobile phase composition error or temperature fluctuation.

Troubleshooting Logic

Common issues in Pemetrexed analysis involve peak shape and retention shifts due to its ionic nature.

Troubleshooting Problem Problem Detected SplitPeak Split Peak Problem->SplitPeak DriftingRT Drifting Retention Time Problem->DriftingRT HighBackpressure High Backpressure Problem->HighBackpressure SolventMismatch Sample Solvent Too Strong? SplitPeak->SolventMismatch Equilibration Insufficient Equilibration? DriftingRT->Equilibration WeakSolvent Use weaker diluent (Increase Water %) SolventMismatch->WeakSolvent Yes FritClog Inlet Frit Clogged? SolventMismatch->FritClog No ReverseFlush Reverse Flush Column FritClog->ReverseFlush Yes Wait Run 10-20 column volumes Equilibration->Wait Yes pH_Issue Mobile Phase pH Shift? Equilibration->pH_Issue No RemakeBuffer Remake Buffer (Check pH Meter) pH_Issue->RemakeBuffer Yes

Figure 2: Diagnostic logic for resolving common chromatographic anomalies.

Calculations

Assay (% w/w) on anhydrous basis:



Where:

  • 
     = Area of Pemetrexed peak in sample
    
  • 
     = Average Area of Pemetrexed peak in standard
    
  • 
     = Weight of Standard (mg)
    
  • 
     = Weight of Sample (mg)
    
  • 
     = Potency of Standard (as is)
    

Critical Note: Pemetrexed Disodium is hygroscopic (heptahydrate). Ensure correction for water content (via Karl Fischer titration) is applied if the standard potency is defined on an "as is" basis.

References

  • United States Pharmacopeia (USP). Pemetrexed for Injection Monograph.[2][3] USP-NF. (Standard reference for chromatographic conditions L1 column and system suitability).

  • Vigneron, J., et al. (2021). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. European Journal of Oncology Pharmacy.[2] (Provides validation data for stability-indicating methods).

  • Gouda, K., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances.[1][4] Journal of Drug Delivery and Therapeutics. (Details impurity separation including dimers).

  • Phenomenex. (2025).[5] Mobile Phase Optimization: A Critical Factor in HPLC. (General reference for pH and buffer selection logic).

Sources

Application

Application Note: Comparative In Vivo Assessment of Pemetrexed Enantiomers (L- vs. D-Isomer)

This Application Note is designed for researchers and drug development professionals focusing on the preclinical assessment of Pemetrexed , specifically distinguishing the biological effects of the therapeutically active...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the preclinical assessment of Pemetrexed , specifically distinguishing the biological effects of the therapeutically active L-isomer (Pemetrexed Disodium) versus the D-isomer (D-Pemetrexed) .

While L-Pemetrexed is the clinically approved antifolate (Alimta®), D-Pemetrexed is a critical enantiomeric impurity. Studying its effects is a regulatory requirement (ICH Q6A) to establish safety margins, confirm lack of efficacy, and ensure it does not contribute to off-target toxicity (e.g., renal transport competition).

Part 1: Scientific Foundation & Strategic Rationale

The Chiral Imperative in Antifolates

Pemetrexed is a pyrrolopyrimidine-based antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

  • L-Pemetrexed (Active): High affinity for the Reduced Folate Carrier (RFC) and efficiently polyglutamated by folylpolyglutamate synthetase (FPGS). Polyglutamation traps the drug intracellularly, increasing potency by >60-fold.[1]

  • D-Pemetrexed (Impurity/Enantiomer): Typically exhibits significantly reduced affinity for FPGS and TS. However, it may still compete for renal transporters (OAT3), potentially altering the pharmacokinetics of the active L-isomer or inducing independent renal toxicity.

Why Study D-Pemetrexed?

  • Impurity Qualification: To justify specification limits >0.1% in drug substances.

  • Toxicity Attribution: To ensure that observed adverse events (neutropenia, nephrotoxicity) are driven by the drug's mechanism, not an impurity.

  • Chiral Inversion: To confirm in vivo stability (racemization) does not occur.

Mechanism of Action & Transport Diagram

The following diagram illustrates the divergent pathways of the L- and D-isomers, highlighting why the L-isomer is cytotoxic while the D-isomer is rapidly cleared.

Pemetrexed_Mechanism Blood Systemic Circulation (Plasma) RFC RFC / PCFT (Membrane Transporters) Blood->RFC L-Pem (High Affinity) Blood->RFC D-Pem (Low Affinity) Efflux Efflux / Renal Clearance (OAT3) Blood->Efflux OAT3 Competition? Cell Tumor Cell Cytosol RFC->Cell Influx RFC->Cell Slow Influx FPGS FPGS Enzyme (Polyglutamation) Cell->FPGS Substrate Cell->FPGS Poor Substrate Cell->Efflux Rapid Elimination Target Target Inhibition (TS, DHFR, GARFT) FPGS->Target L-Pem-(Glu)n (Intracellular Trap)

Figure 1: Differential cellular processing of Pemetrexed enantiomers. L-Pemetrexed is polyglutamated and retained; D-Pemetrexed is poorly retained and rapidly effluxed.

Part 2: Animal Models & Experimental Design

Model Selection Strategy

To differentiate "effect" (efficacy) from "toxicity," two distinct models are required.

Study TypeRecommended ModelRationale
Efficacy / Potency Xenograft (Nude Mice) Cell Lines: H2122 (NSCLC) or MSTO-211H (Mesothelioma).Why: These lines express high levels of RFC and FPGS, maximizing the sensitivity to L-Pemetrexed. If D-Pemetrexed shows growth inhibition here, it indicates off-target cytotoxicity or contamination.
Toxicity / PK CD-1 or BALB/c Mice Why: Competent immune systems allow for assessment of hematologic toxicity (neutropenia). CD-1 mice are standard for renal toxicity profiling (OAT3 transporter function).
Dietary Conditioning (CRITICAL)

Pemetrexed toxicity in mice is significantly exaggerated compared to humans due to low physiological folate levels.

  • Standard Protocol: Mice must be fed a high-folate diet (approx. 6–10 mg/kg folic acid) for 1–2 weeks prior to dosing.

  • Alternative: Daily oral gavage of folic acid (400 µg/kg) and intramuscular Vitamin B12 (similar to human clinical regimen) to prevent lethality and isolate drug-specific effects.

Part 3: Detailed Protocols

Protocol A: Comparative Efficacy (Impurity Qualification)

Objective: Confirm D-Pemetrexed lacks therapeutic efficacy compared to L-Pemetrexed.

1. Reagent Preparation:

  • Vehicle: 0.9% Saline (Pemetrexed Disodium is water-soluble).

  • L-Pemetrexed: Dissolve to 10 mg/mL.

  • D-Pemetrexed: Dissolve to 10 mg/mL (Ensure enantiomeric purity >99.5% via Chiral HPLC before use).

2. Tumor Induction:

  • Inject

    
     H2122 cells subcutaneously into the right flank of athymic nude mice.
    
  • Wait until tumors reach ~100–150 mm³ (approx. 10–14 days).

3. Dosing Regimen (Intraperitoneal - IP):

  • Group 1 (Vehicle): Saline, QD x 10 days.

  • Group 2 (L-Pem Therapeutic): 100 mg/kg, QD x 10 days.

  • Group 3 (D-Pem High Dose): 100 mg/kg, QD x 10 days (Testing for lack of efficacy).

  • Group 4 (Racemic/Spiked): 100 mg/kg L-Pem + 10 mg/kg D-Pem (Testing for interference).

4. Endpoints:

  • Tumor Volume (caliper measurement every 2 days).

  • Body Weight (toxicity marker).[2]

Protocol B: Stereoselective Pharmacokinetics (Chiral Inversion Study)

Objective: Determine if D-Pemetrexed inverts to L-Pemetrexed in vivo or accumulates in kidney tissue.

1. Dosing:

  • Single IV bolus (tail vein) of D-Pemetrexed (50 mg/kg).

2. Sampling:

  • Plasma: 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

  • Tissue (Kidney/Liver): Harvest at 2 h and 24 h to assess tissue retention (polyglutamation surrogate).

3. Analytical Method (Chiral LC-MS/MS):

  • Column: Chiralpak AD-H or equivalent cellulose-based chiral column.

  • Mobile Phase: n-Hexane : Ethanol : IPA : TFA (Standard chiral mix for antifolates).

  • Detection: MS/MS (MRM mode).

  • Requirement: Must resolve L- and D-peaks with a resolution factor (

    
    ) > 1.5.
    

Part 4: Data Analysis & Interpretation

Workflow Diagram: Study Execution

Workflow cluster_Groups Treatment Groups Start Study Initiation (Folate Supplementation - 14 Days) Tumor Tumor Inoculation (H2122 Xenograft) Start->Tumor Random Randomization (Tumor Vol ~150mm³) Tumor->Random G1 Vehicle Control Random->G1 G2 L-Pemetrexed (100 mg/kg) Random->G2 G3 D-Pemetrexed (100 mg/kg) Random->G3 Analysis Analysis Phase G1->Analysis Tumor Growth G2->Analysis Tumor Regression G3->Analysis No Effect?

Figure 2: Experimental workflow for comparative efficacy testing.

Expected Results Table
ParameterL-Pemetrexed (Drug)D-Pemetrexed (Impurity)Interpretation
Tumor Growth Inhibition (TGI) > 60% vs Vehicle< 10% (Insignificant)Confirms D-isomer is pharmacologically inert.
Plasma Half-life (

)
~0.6 – 2.0 hrsOften shorter or equalD-isomer may not undergo cellular retention.
Kidney Accumulation High (OAT3 substrate)High (Potential Toxicity)Critical Risk: If D-isomer accumulates, it may cause renal damage despite lacking efficacy.
Neutropenia Moderate to SevereMinimalConfirms mechanism-based toxicity (TS inhibition) is specific to L-isomer.

Part 5: References

  • Clinical Pharmacology of Pemetrexed. Latz, J. E., et al. (2006).[3] Population pharmacokinetics of pemetrexed disodium (ALIMTA) in patients with cancer. Cancer Chemotherapy and Pharmacology.

  • Enantiomeric Separation. Hemchand, S., et al. (2019).[4][5] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC.[4] Research Journal of Pharmacy and Technology.

  • Mechanism of Action. Shih, C., et al. (1997). LY231514, a pyrrolopyrimidine-based antifolate that inhibits multiple folate-requiring enzymes.[6][7] Cancer Research.[8]

  • Toxicity Models. Boosman, R. J., et al. (2021).[3][9][10] Toxicity of pemetrexed during renal impairment explained—Implications for safe treatment. British Journal of Clinical Pharmacology.

  • Regulatory Guidelines. ICH Expert Working Group. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

Sources

Method

Application Note: Precision Preparation of D-Pemetrexed Hydrate Stock Solutions for LC-MS/MS Bioanalysis

Abstract & Scope This application note details the rigorous preparation of D-Pemetrexed Hydrate (typically Pemetrexed-d5 or d7) stock solutions. Pemetrexed is a multi-targeted antifolate used in oncology.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the rigorous preparation of D-Pemetrexed Hydrate (typically Pemetrexed-d5 or d7) stock solutions. Pemetrexed is a multi-targeted antifolate used in oncology. Its quantification in biological matrices (plasma, urine) via LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) to correct for significant matrix effects, recovery losses, and ionization suppression.[1]

Critical Challenge: Pemetrexed exists in multiple solid-state forms (Free Acid vs. Disodium Salt) and hydration states (Heptahydrate, Hemipentahydrate). Failure to account for the specific stoichiometry of hydration and salt counter-ions during weighing will result in systematic quantification errors exceeding 15-20%.

Pre-Formulation Analysis: The "Hydrate" Trap

Before uncapping the vial, you must define the chemical reality of your reference material. Pemetrexed is chemically sensitive to oxidation , light , and pH extremes .

Chemical Form Verification

Consult your Certificate of Analysis (CoA). You likely possess one of two forms:

FeaturePemetrexed Disodium HydratePemetrexed Free Acid
Solubility (Water) High (~94 mg/mL)Negligible (Practically Insoluble)
Solubility (DMSO) Moderate (Risk of precipitation if wet)High (>100 mM)
pH Stability Stable at pH 7-8Unstable in acidic aqueous solutions
Primary Solvent Water or 0.9% NaClAnhydrous DMSO

Expert Insight: Most commercial D-Pemetrexed standards are supplied as the Disodium Salt Hydrate . However, if you possess the Free Acid, do not attempt to dissolve it in pure water; it will remain a suspension.

Stability Logic (The "Why")
  • Oxidation: Pemetrexed contains a pyrrolo[2,3-d]pyrimidine scaffold susceptible to oxidative degradation, forming keto-pemetrexed and oxidative dimers [1]. Action: Nitrogen flush is mandatory.

  • Light Sensitivity: The conjugated system absorbs UV/Vis light, leading to photodegradation. Action: Amber glassware is non-negotiable.

  • Hygroscopicity: DMSO is hygroscopic. If "wet" DMSO is used to dissolve the Disodium salt, solubility decreases, and hydrolysis rates increase.

Visual Workflow: Decision & Preparation

The following logic gate ensures you select the correct solvent system based on your specific CoA.

Pemetrexed_Workflow Start Start: Check CoA CheckForm Is it Disodium Salt or Free Acid? Start->CheckForm Salt Disodium Salt Form CheckForm->Salt Salt Acid Free Acid Form CheckForm->Acid Acid Solvent_Water Solvent: HPLC Grade Water (or 50:50 Water:MeOH) Salt->Solvent_Water Calc Calculate Mass Correction (Hydrate + Counter-ion) Solvent_Water->Calc Solvent_DMSO Solvent: Anhydrous DMSO (Avoid Water) Acid->Solvent_DMSO Solvent_DMSO->Calc Dissolve Dissolve & Vortex (Protect from Light) Calc->Dissolve Aliquot Aliquot into Amber Vials Store at -80°C Dissolve->Aliquot

Figure 1: Decision tree for solvent selection based on the chemical form of the Pemetrexed standard. Mismatched solvents (e.g., Water for Free Acid) are the leading cause of stock solution failure.

Protocol 1: The Gravimetric Correction

Objective: Prepare a 1.0 mg/mL (free acid equivalent) Stock Solution.

The Formula

You must correct for the extra mass of the deuterium, the salt (Sodium), and the water (Hydrate). The target concentration is usually based on the unlabeled, anhydrous free acid (Pemetrexed, MW ~427.4 g/mol ) to simplify LC-MS calculations.



Example Calculation:

  • Target: 10 mL of 1 mg/mL (Free Acid basis).

  • Standard: D-Pemetrexed Disodium Heptahydrate (Hypothetical MW = 597.5 g/mol ).

  • Reference MW: Pemetrexed Free Acid (MW = 427.4 g/mol ).

  • Purity: 98% (0.98).



Note: You weigh 14.28 mg of powder to get 10 mg of active Pemetrexed.

Protocol 2: Solubilization & Storage

Materials
  • Vials: Amber borosilicate glass (Silanized preferred to minimize adsorption).

  • Solvent:

    • For Disodium Salt: HPLC-grade Water or 50:50 Water:Methanol.

    • For Free Acid: Anhydrous DMSO (Grade ≥99.9%).

  • Gas: High-purity Nitrogen (N2).

Step-by-Step Procedure
  • Acclimatization: Remove the D-Pemetrexed vial from the freezer (-20°C) and allow it to equilibrate to Room Temperature (RT) in a desiccator for 30 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the weight and degrading the solid.

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh the calculated amount (from Protocol 1) into a tared amber volumetric flask or glass vial.

    • Technique: Use an antistatic gun if the powder is static-prone.

  • Solvent Addition:

    • Add the solvent to 80% of the target volume.

    • Vortex gently for 30-60 seconds.

    • Sonicate: If particles persist, sonicate for max 2 minutes. Monitor temperature. If the bath exceeds 30°C, degradation accelerates [2].

  • Volume Make-up: Dilute to the final volume mark. Invert 10 times to mix.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 100 µL) in amber microtubes.

    • Nitrogen Flush: Gently blow N2 gas over the headspace before capping.

    • Freeze: Store at -80°C .

    • Shelf Life: 6 months at -80°C. 1 month at -20°C. Discard working solutions (diluted) after 24 hours at 4°C [3].

Quality Control & Troubleshooting

Validation of Stock

Before using the stock for critical bioanalysis, validate it against a known standard (e.g., a fresh non-deuterated Pemetrexed solution).

  • Method: Dilute both to 10 µg/mL and inject via LC-UV (254 nm) or LC-MS.

  • Acceptance: The area ratio should match the theoretical concentration ratio within ±5%.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Stock Used Water for Free Acid form.Switch to DMSO.
Yellow/Green Discoloration Oxidation of the amine group.Discard. Improve N2 flushing and light protection.
Variable MS Response Inconsistent Hydrate correction.Re-calculate weighing using exact MW from CoA.
Peak Tailing (LC-MS) Column adsorption.[1]Ensure IS is prepared in matrix-matched solvent or contains 0.1% Formic Acid.

References

  • Zhang, Y., & Trissel, L. A. (2006).[2] Physical and chemical stability of pemetrexed in infusion solutions.[2][3][4][5][6] Annals of Pharmacotherapy, 40(6), 1082-1085.[2] Link

  • Selleck Chemicals. (n.d.). Pemetrexed Disodium Datasheet & Solubility. Retrieved October 26, 2023. Link

  • Specialist Pharmacy Service (NHS). (2020). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous infusion bags.[2][3][4][5][6] Link

  • WuXi AppTec. (2023). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Link

Sources

Application

Application Note: Pemetrexed Disodium Hydrate for Malignant Pleural Mesothelioma (MPM) Research

Abstract & Clinical Context Pemetrexed Disodium Hydrate is a multi-targeted antifolate antimetabolite that remains the gold-standard chemotherapy for Malignant Pleural Mesothelioma (MPM), typically administered in combin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Pemetrexed Disodium Hydrate is a multi-targeted antifolate antimetabolite that remains the gold-standard chemotherapy for Malignant Pleural Mesothelioma (MPM), typically administered in combination with cisplatin. Unlike older antifolates (e.g., Methotrexate) that primarily target Dihydrofolate Reductase (DHFR), Pemetrexed avidly inhibits Thymidylate Synthase (TS), DHFR, and Glycinamide Ribonucleotide Formyltransferase (GARFT).

This application note provides a rigorous technical framework for researchers utilizing Pemetrexed in preclinical MPM models. It addresses critical variables often overlooked in general protocols, specifically the impact of folate levels in culture media on IC50 shifts and the necessity of specific solubility protocols for the disodium salt form.

Chemical Properties & Reconstitution (The "Pre-Flight" Check)

Critical Distinction: Researchers must verify they are using Pemetrexed Disodium Hydrate (CAS: 137281-23-3) and not the free acid. The disodium salt is highly water-soluble, whereas the free acid requires DMSO.

Solubility & Stability Table
ParameterSpecificationApplication Note
Molecular Weight ~597.49 g/mol (Hydrate)Use exact MW on CoA for molarity calcs.
Solubility Water: >100 mg/mLDo not use DMSO if screening for in vivo aqueous formulations.
Reconstitution Sterile Water or 0.9% NaClTarget stock concentration: 10 mM or 25 mg/mL .
pH Stability pH 6.6 – 7.8Precipitates at pH < 5. Avoid acidic diluents.
Storage (Stock) -20°C or -80°CAliquot immediately. Avoid freeze-thaw cycles.
Storage (Working) 4°C (24 hours max)Discard after 24 hours due to oxidation risk.

Protocol 1: Stock Solution Preparation (10 mM)

  • Weigh 5.97 mg of Pemetrexed Disodium Hydrate.

  • Add 1.0 mL of Sterile Water for Injection (or PBS pH 7.4).

  • Vortex gently until clear (dissolution is rapid).

  • Filter sterilize (0.22 µm PES membrane) if used for cell culture.

  • Aliquot into light-protective amber tubes (drug is light-sensitive).

Mechanism of Action (The "Why")

Pemetrexed's efficacy relies on its intracellular conversion to polyglutamate forms by the enzyme Folylpolyglutamate Synthetase (FPGS) .[1] These polyglutamated metabolites are up to 100-fold more potent inhibitors of Thymidylate Synthase (TS) than the parent compound and are retained within the cell longer.[1]

Key Mechanistic Pathway:

  • Entry: Via Reduced Folate Carrier (RFC).[1]

  • Activation: Polyglutamation by FPGS (locks drug in cell).

  • Inhibition: Blocks TS (pyrimidine synthesis), DHFR, and GARFT (purine synthesis).

  • Result: S-phase arrest and apoptosis.

Diagram 1: Pemetrexed Mechanism of Action[2][3]

MOA Pem Pemetrexed (Extracellular) RFC RFC (Transporter) Pem->RFC Pem_Intra Pemetrexed (Intracellular) RFC->Pem_Intra Pem_Poly Pemetrexed-(Glu)n (Active Metabolite) Pem_Intra->Pem_Poly Polyglutamation FPGS FPGS (Enzyme) FPGS->Pem_Poly Catalyzes TS Thymidylate Synthase (TS) Pem_Poly->TS Inhibits DHFR DHFR Pem_Poly->DHFR Inhibits GARFT GARFT Pem_Poly->GARFT Inhibits DNA DNA/RNA Synthesis TS->DNA Blocks Pyrimidines DHFR->DNA Blocks Folate Cycle GARFT->DNA Blocks Purines Apoptosis Apoptosis (Cell Death) DNA->Apoptosis S-Phase Arrest

Caption: Multi-targeted inhibition by Pemetrexed polyglutamates leading to replication arrest.

In Vitro Experimental Protocols

Cell Line Selection & Sensitivity

MPM cell lines exhibit distinct sensitivities based on their histological subtype (Epithelioid vs. Sarcomatoid/Biphasic) and FPGS expression levels.

Cell LineHistologyPemetrexed IC50 (72h)Notes
MSTO-211H Biphasic30 – 50 nMHigh FPGS activity; Standard sensitive model.
NCI-H2052 Sarcomatoid100 – 135 nMModerate sensitivity.
NCI-H28 Epithelioid~84 nMModerate sensitivity.
NCI-H2452 Epithelioid>10,000 nMResistant Control. Low FPGS/High TS.
Protocol 2: Cytotoxicity Assay (Folate-Aware)

Scientific Integrity Note: Standard RPMI-1640 contains high folic acid (2.2 µM), which competes with Pemetrexed for transport and polyglutamation, potentially shifting IC50 values 10-fold higher than physiological conditions.

  • Recommendation: For mechanistic studies, use Folate-Free RPMI supplemented with 25 nM 5-Methyltetrahydrofolate (5-MTHF) to mimic human plasma. For routine screening, standard RPMI is acceptable if controls are consistent.

Workflow:

  • Seeding: Seed MSTO-211H cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Drug Prep: Prepare serial dilutions of Pemetrexed (0.1 nM to 10 µM) in culture media.

    • Combination Arm: For synergy studies, add Cisplatin at a fixed ratio (e.g., 1:1 molar ratio or IC50:IC50 ratio).

  • Exposure: Incubate for 72 hours . (48h is insufficient for antimetabolite S-phase accumulation).

  • Readout: Add CellTiter-Glo or MTT reagent. Read absorbance/luminescence.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Diagram 2: Experimental Workflow

Workflow Start Start: MSTO-211H Cells Media Media Selection: Standard RPMI vs. Low Folate (Physiological) Start->Media Seed Seed 3k cells/well (96-well plate) Media->Seed Attach 24h Attachment Seed->Attach Treat Treatment (72h) A: Pemetrexed Only B: Pem + Cisplatin Attach->Treat Readout Viability Assay (MTT / CTG) Treat->Readout Data Calculate IC50 & Combination Index (CI) Readout->Data

Caption: Step-by-step in vitro cytotoxicity workflow for Pemetrexed evaluation.

In Vivo Xenograft Considerations

Model: MSTO-211H subcutaneous xenograft in CD-1 Nude or BALB/c Nude mice.

Dosing Protocol:

  • Vehicle: Sterile 0.9% Saline.

  • Route: Intraperitoneal (IP) is preferred for maximal bioavailability in murine models, though IV is clinical standard.

  • Effective Dose: 100 – 150 mg/kg .

  • Schedule: Daily for 5 days (q.d. x 5) or every 3 days (q3d) for 3 weeks.

  • Clinical Correlation: Human dose is 500 mg/m². The murine equivalent (approx. 166 mg/kg) aligns with the 150 mg/kg efficacy window.

Note on Supplementation: In clinical patients, Vitamin B12 and Folic Acid are mandatory to reduce toxicity. In short-term murine xenograft efficacy studies (2-3 weeks), supplementation is often omitted to maximize the tumor kill signal, unless investigating toxicity specifically.

References

  • FDA Label. (2004).[2] ALIMTA (pemetrexed for injection) Prescribing Information.[3] Eli Lilly and Company. Link

  • Shih, C., et al. (1997). LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Research, 57(6), 1116-1123. Link

  • Vogelzang, N. J., et al. (2003). Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma.[4][5] Journal of Clinical Oncology, 21(14), 2636-2644. Link

  • Takezawa, K., et al. (2011). Role of Thymidylate Synthase in the Response to Pemetrexed in Malignant Pleural Mesothelioma. Cancer Science, 102(2). Link

  • Nutt, J. E., et al. (2010). Pemetrexed transport and resistance in mesothelioma cell lines. Lung Cancer, 67(3). Link

Sources

Method

Precision Western Blotting for Pemetrexed-Induced Apoptosis: From Mechanism to Marker Detection

Executive Summary Pemetrexed (Alimta) is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS), leading to nucleotide pool depletion and replication stress. While its upstream mechanism is well-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed (Alimta) is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS), leading to nucleotide pool depletion and replication stress. While its upstream mechanism is well-characterized, accurately capturing the downstream apoptotic cascade via Western blot requires precise temporal planning and technical rigor.

This guide moves beyond generic blotting protocols. It focuses on the specific signaling architecture activated by Pemetrexed—the DNA damage response (DDR) coupled to the intrinsic mitochondrial pathway —and provides a self-validating workflow to detect low-abundance cleavage fragments like Caspase-3 and PARP.

Mechanistic Rationale & Target Selection

To validate Pemetrexed efficacy, one must trace the signal from the initial drug-target interaction to the final execution of cell death. Randomly selecting "apoptosis markers" often yields inconclusive data. Instead, select targets that represent specific checkpoints in the Pemetrexed-induced pathway.

The Pemetrexed Signaling Cascade

Pemetrexed induces S-phase arrest and DNA double-strand breaks (DSBs).[1] This stress activates the ATM/ATR-p53 axis, shifting the balance of Bcl-2 family proteins to permeabilize the mitochondria, releasing Cytochrome c, and activating the Caspase cascade.

Recommended Marker Panel
CheckpointTarget ProteinMolecular Weight (kDa)Biological Rationale
Drug Efficacy (Upstream)

H2AX
(Ser139)
15Marker of DSBs. Confirms Pemetrexed has successfully stalled replication forks.
Signal Transduction p53 (Total & Ser15)53Central hub linking DNA damage to apoptosis induction.
Mitochondrial Commitment Bax / Bcl-2 20 / 26The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) determines cell fate.
Execution (Downstream) Cleaved Caspase-3 17, 19The "point of no return." Note: Full length is 35 kDa.[2]
Substrate Cleavage Cleaved PARP 89Downstream target of Caspase-3. Note: Full length is 116 kDa.

Visualizing the Pathway

The following diagram illustrates the causal flow from Pemetrexed administration to the generation of specific Western blot markers.

Pemetrexed_Apoptosis_Pathway Pemetrexed Pemetrexed Treatment TS_Inhibition Thymidylate Synthase (TS) Inhibition Pemetrexed->TS_Inhibition Rep_Stress Replication Stress & DNA Double-Strand Breaks TS_Inhibition->Rep_Stress ATM_ATR ATM/ATR Activation Rep_Stress->ATM_ATR H2AX γH2AX (Ser139) (Marker: DNA Damage) Rep_Stress->H2AX Phosphorylation p53 p53 Activation (Ser15/46) ATM_ATR->p53 Bcl2_Ratio Bax / Bcl-2 Ratio Shift p53->Bcl2_Ratio Transcriptional Reg Mito_Perm Mitochondrial Permeabilization (Cytochrome c Release) Bcl2_Ratio->Mito_Perm Caspase9 Caspase-9 Cleavage Mito_Perm->Caspase9 Caspase3 Cleaved Caspase-3 (17/19 kDa) Caspase9->Caspase3 PARP Cleaved PARP (89 kDa) Caspase3->PARP Proteolysis

Figure 1: Pemetrexed mechanism of action highlighting critical Western blot checkpoints (Green/Blue nodes).

Experimental Design Strategy

Time Course is Critical

Apoptosis is a dynamic process. If you harvest too early, you see only DNA damage; too late, and the cells are secondary necrotic debris.

  • 24 Hours: Peak

    
    H2AX (DNA damage), p53 activation. Minimal Caspase cleavage.
    
  • 48 Hours: Onset of Cleaved Caspase-3 and PARP cleavage.

  • 72 Hours: Peak Apoptosis (High Cleaved PARP).

The "Floating Cell" Trap

Crucial Protocol Note: Pemetrexed-treated cells undergoing apoptosis will detach from the culture dish.

  • Error: Aspirating media and lysing only adherent cells.

  • Consequence: You discard the apoptotic population, leading to a false-negative result for Cleaved Caspase-3.

  • Correction: Collect the culture media

    
     Spin down (500xg, 5 min) 
    
    
    
    Combine pellet with adherent cell lysate.

Detailed Protocol: Optimized for Cleavage Fragments

Step 1: Lysis & Protein Extraction

Standard RIPA buffer is generally sufficient, but protease inhibition is non-negotiable to prevent artificial degradation of the specific cleavage bands.

  • Harvest: Collect media (floaters) and trypsinize adherents. Pool them. Wash 1x with cold PBS.

  • Lysis Buffer:

    • RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).

    • Add immediately before use: 1mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor (for p53/

      
      H2AX).
      
  • Incubation: Ice for 30 mins, vortexing every 10 mins.

  • Clarification: Centrifuge at 14,000xg for 15 min at 4°C. Collect supernatant.

Step 2: SDS-PAGE (The Resolution Challenge)

You are detecting proteins ranging from 116 kDa (Full PARP) to 17 kDa (Cleaved Caspase-3).

  • Recommendation: Use a 4-12% Gradient Gel .

  • Alternative: If using standard gels, run a 12% or 15% gel to resolve the 17/19 kDa Caspase-3 fragment. A 10% gel often lets the small cleaved fragment run off or blur with the dye front.

Step 3: Transfer (The "Blow-Through" Risk)

Small proteins (Cleaved Caspase-3) transfer very quickly; large proteins (PARP) transfer slowly.

  • Membrane: 0.2

    
    m PVDF  (Essential for capturing <20 kDa proteins).[3][4] 0.45 
    
    
    
    m NC allows small fragments to pass through.
  • Conditions: Wet transfer, 100V for 60-70 mins (cold).

  • Optimization: If you struggle to see Cleaved Caspase-3, reduce transfer time to 45 mins or use a semi-dry system.

Step 4: Antibody Incubation
  • Blocking: 5% Non-fat dry milk in TBST (1 hr).

  • Primary Antibodies:

    • Anti-Cleaved Caspase-3 (Asp175): Use an antibody specific to the cleaved form to avoid the massive signal from the full-length zymogen.

    • Anti-PARP: Standard antibodies usually detect both full-length (116 kDa) and cleaved (89 kDa) bands.

  • Dilution: 1:1000 in 5% BSA/TBST (BSA preserves phospho-epitopes better than milk).

Data Interpretation & Troubleshooting

Interpreting the Bands
MarkerObservation in ControlObservation in Pemetrexed (48h)Interpretation

H2AX
Absent/FaintStrong Band (15 kDa)DNA damage response is active.
Caspase-3 Single Band (35 kDa)Doublet (17/19 kDa) + Faint 35 kDaExecutioner caspase is active.[2]
PARP Single Band (116 kDa)Doublet (116 + 89 kDa)Substrates are being cleaved; cell death is irreversible.
Troubleshooting Common Issues

Issue 1: No Cleaved Caspase-3 signal, but PARP is cleaved.

  • Cause: The 17 kDa fragment is small and may have blown through the membrane or run off the gel.

  • Fix: Use 0.2

    
    m PVDF. Stop the gel run immediately when the dye front reaches the bottom.
    

Issue 2: High Background on Phospho-p53 or


H2AX. 
  • Cause: Blocking with milk can contain phosphatase activity or casein interference.

  • Fix: Block and incubate phospho-antibodies in 5% BSA in TBST.

Issue 3: "Ghost Bands" (White bands on dark background).

  • Cause: Too much protein loaded (HRP burnout) or excessive secondary antibody.

  • Fix: Load 20-30

    
    g protein max. Dilute secondary antibody further (1:5000 - 1:10,000).
    

References

  • Mechanism of Action

    • Li, M., et al. (2014).[1] "Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway." PLoS One.

  • Apoptosis Pathways

    • Cen, L., et al. (2025). "Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways."[5] Cancer Science.

  • Mitochondrial Involvement

    • Takeuchi, S., et al. (2012).[6] "Pemetrexed induces apoptosis in malignant mesothelioma and lung cancer cells through activation of reactive oxygen species and inhibition of sirtuin 1."[7] International Journal of Oncology.

  • Western Blot Methodology

    • Bio-Rad Laboratories.[8] "Analysis of Apoptosis by Western Blotting." Bio-Rad Application Guide.

  • Caspase-3 Detection

    • Cell Signaling Technology. "Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit Protocol."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-Pemetrexed Hydrate Stability in Aqueous Systems

The following technical guide is designed for researchers and drug development scientists working with D-Pemetrexed Hydrate (the enantiomer of the antineoplastic agent Pemetrexed). While chemically identical in achiral e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists working with D-Pemetrexed Hydrate (the enantiomer of the antineoplastic agent Pemetrexed). While chemically identical in achiral environments to the active L-isomer, D-Pemetrexed requires rigorous handling to prevent degradation during analytical or toxicological workflows.

Executive Summary

D-Pemetrexed Hydrate is chemically fragile in aqueous solution. Its pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to oxidative degradation (catalyzed by light and dissolved oxygen) and hydrolytic cleavage (pH-dependent). This guide provides mechanistic insights and validated protocols to maintain compound integrity during experimentation.

PART 1: The Chemistry of Instability (Root Cause Analysis)

Q: Why does D-Pemetrexed degrade so rapidly in water?

A: The degradation is driven by two competing mechanisms: Oxidation and Hydrolysis .[1][2][3]

  • Oxidative Pathway (Dominant): The electron-rich pyrrole ring and amine groups are prone to radical attack from dissolved oxygen. This reaction is autocatalytic and accelerated by light (photo-oxidation).

    • Primary Degradants: Oxidative dimers,

      
      -hydroxy lactams, and keto-pemetrexed derivatives.[1]
      
    • Visual Indicator: Solution turns from colorless to pale yellow, then pink/brown.

  • Hydrolytic Pathway (pH-Dependent):

    • Acidic Conditions (pH < 6.0): Causes decarboxylation of the glutamic acid moiety and precipitation of the free acid form.

    • Alkaline Conditions (pH > 8.0): Triggers hydrolysis of the amide linkage, splitting the glutamate side chain from the pteroic acid core.

Visualization: Degradation Pathways

The following diagram illustrates the critical stress points for the molecule.

Pemetrexed_Degradation cluster_Oxidation Oxidation Pathway (Catalysts: Light, O2, Trace Metals) cluster_Hydrolysis Hydrolysis Pathway (Catalysts: Extreme pH) DPem D-Pemetrexed (Intact Molecule) Dimers Oxidative Dimers (Insoluble Aggregates) DPem->Dimers Radical Coupling Lactams α-Hydroxy Lactams DPem->Lactams Photo-oxidation Keto Keto-Pemetrexed DPem->Keto Oxidation AcidDeg Des-glutamate derivatives (Acidic pH < 5) DPem->AcidDeg Decarboxylation BaseDeg Amide Cleavage Products (Basic pH > 9) DPem->BaseDeg Saponification

Figure 1: Mechanistic pathways of D-Pemetrexed degradation. Oxidation is the primary failure mode in neutral aqueous solutions.

PART 2: Solubility & pH Optimization

Q: What is the "Goldilocks Zone" for pH?

A: D-Pemetrexed Hydrate (like its L-isomer) exhibits a U-shaped stability profile. You must maintain a pH between 6.6 and 7.8 .

  • Below pH 6.0: The solubility drops drastically as the molecule protonates to its free acid form, leading to immediate precipitation.

  • Above pH 8.0: Solubility is high, but the rate of amide hydrolysis increases exponentially.

Data Summary: pH Impact on Stability (25°C)
pH ConditionSolubility StatusChemical Stability (24h)Risk Factor
pH < 5.0 Precipitation N/A (Solid)Compound crashes out; acid hydrolysis.
pH 6.6 - 7.8 Soluble > 98% Recovery Optimal Range.
pH > 9.0 Soluble< 95% RecoveryRapid amide hydrolysis.

PART 3: Preparation & Storage Protocols[4]

Protocol: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for 24 hours at 4°C.

Reagents:

  • D-Pemetrexed Hydrate (Solid)

  • Sterile Water for Injection (SWFI) or 0.9% Saline

  • 0.1 N NaOH (for pH adjustment)

  • Argon or Nitrogen gas source

Step-by-Step Workflow:

  • Deoxygenation: Sparge the solvent (Water/Saline) with Nitrogen/Argon for 15 minutes before adding the solid. (Critical Step) .

  • Dissolution: Weigh D-Pemetrexed and add to the deoxygenated solvent.

  • pH Adjustment: The initial pH may be acidic. Slowly add 0.1 N NaOH dropwise with continuous stirring until the solution clears and pH reaches 7.0 ± 0.2 .

    • Note: Do not overshoot pH 8.0.

  • Filtration: Use a 0.22 µm PES (Polyethersulfone) filter. Avoid Nylon filters as they may adsorb the drug.

  • Storage: Aliquot into amber glass vials (light protection). Purge the headspace with Nitrogen before capping.

Storage Limits
Solvent SystemTemperatureMax Shelf LifeNotes
0.9% NaCl 2-8°C (Refrigerated)24 - 48 Hours Preferred for short-term use.
0.9% NaCl 25°C (Room Temp)< 6 Hours High risk of oxidative dimerization.
DMSO (Anhydrous) -20°C6 Months Store as solid or in DMSO for long term.

PART 4: Troubleshooting Guide (FAQ)

Q: My solution turned pink/yellow overnight. Can I still use it?

A: No.

  • Cause: This indicates the formation of oxidative degradants (quinones or conjugated dimers). Even a 0.1% impurity level can alter toxicity profiles or enzyme inhibition data.

  • Prevention: You likely failed to purge oxygen or exposed the vial to ambient light. Use amber vials and nitrogen headspace next time.

Q: I see a fine white precipitate after freezing and thawing.

A: This is likely micro-precipitation caused by pH drift or "salting out" effects during the freeze/thaw cycle.

  • Action: Do not heat to redissolve (this accelerates degradation). Discard the aliquot.

  • Prevention: Avoid freezing aqueous solutions of D-Pemetrexed. Store aqueous preps at 4°C for no more than 24-48 hours. For long-term storage, keep as lyophilized powder or in anhydrous DMSO.

Troubleshooting Logic Flow

Use this decision tree to diagnose solution failures.

Troubleshooting_Tree Start Observation Color Color Change (Yellow/Pink) Start->Color Precip Precipitation (Cloudiness/Particulates) Start->Precip Oxidation Cause: Oxidation (Air/Light Exposure) Color->Oxidation pH_Drift Cause: pH < 6.0 (Acidic Drift) Precip->pH_Drift Discard_Ox Action: DISCARD. Use Antioxidants (NAC) or N2 Purge next time. Oxidation->Discard_Ox Fix_pH Action: Check pH. If < 6, adjust with NaOH. If frozen, discard. pH_Drift->Fix_pH

Figure 2: Diagnostic flowchart for evaluating D-Pemetrexed solution integrity.

References

  • Baertschi, S. W., et al. (2016).[1] Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium.[1][4] Journal of Pharmaceutical Sciences.[1] Link

    • Key Finding: Identifies oxidation as the primary degradation pathway and characterizes the structure of oxidative dimers.[1]

  • Won, D. H., et al. (2020).[1] Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed.[1][3][5][6] Pharmaceutics.[1][3][7][8][9][10][11] Link

    • Key Finding: Validates the use of Nitrogen purging and antioxidants (Sodium Sulfite/NAC) to extend stability.
  • Zhang, Y., & Trissel, L. A. (2006).[1] Physical and chemical stability of pemetrexed in infusion solutions.[1][3][7][4][6][8] Annals of Pharmacotherapy.[1] Link

    • Key Finding: Establishes the 24-hour stability window for aqueous solutions at 4°C and highlights particul
  • Pfizer Medical. (2023). Pemetrexed Injection: Storage and Handling.[1][3][7][8][10][11][12]Link

    • Key Finding: Commercial handling guidelines reinforcing the 2-8°C storage requirement.

Sources

Optimization

Technical Support Center: Optimizing D-Pemetrexed Hydrate for In Vitro Applications

Support Ticket ID: #PMX-INVITRO-OPT Assigned Specialist: Senior Application Scientist, Oncology Division Status: Open for Consultation Introduction: The "Why" Before the "How" Welcome to the technical support center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: #PMX-INVITRO-OPT Assigned Specialist: Senior Application Scientist, Oncology Division Status: Open for Consultation

Introduction: The "Why" Before the "How"

Welcome to the technical support center. You are likely here because your D-Pemetrexed (Pemetrexed Disodium Hydrate) experiments are showing inconsistent IC50 values, precipitation in stock solutions, or a lack of expected potency in specific cell lines like A549.

As a multitargeted antifolate, Pemetrexed is unique.[1] Unlike simple cytotoxic agents, its efficacy is strictly governed by the folate environment of your culture media. If you treat it like a standard chemotherapy drug (e.g., Paclitaxel) without adjusting for folate competition, your data will be an artifact of the media, not the drug.

This guide moves beyond basic datasheets to address the specific physicochemical and biological variables that determine success.

Module 1: Reconstitution & Stability (The Foundation)

User Issue: "I see precipitation when freezing my stocks," or "Should I use DMSO or Water?"

The Protocol

D-Pemetrexed Hydrate (the disodium salt) is distinct from Pemetrexed (free acid). The salt form is designed for aqueous solubility.

  • Solvent Choice:

    • Preferred: Sterile Deionized Water or PBS (pH 7.4).

    • Solubility Limit: ~100 mg/mL (Water).

    • Avoid DMSO for the Salt: While soluble, DMSO is unnecessary for the disodium salt and introduces solvent toxicity variables. Only use DMSO if you possess the free acid form.

  • Storage Logic:

    • Pemetrexed is susceptible to oxidative degradation.

    • Aliquot: Single-use aliquots are mandatory.

    • Temperature: -20°C (stable for 6 months) or -80°C (stable for 12 months).

Visual Troubleshooting: Reconstitution Decision Tree

ReconstitutionWorkflow Start Start: Check Vial Label CheckForm Is it Disodium Salt (D-Pemetrexed)? Start->CheckForm YesSalt Yes (Salt Form) CheckForm->YesSalt Na+ Salt NoSalt No (Free Acid) CheckForm->NoSalt Pure Acid SolventWater Dissolve in Sterile Water (Target: 10-50 mM) YesSalt->SolventWater Filter Sterile Filter (0.22 µm) SolventWater->Filter Aliquot Aliquot immediately (Avoid Freeze-Thaw) Filter->Aliquot SolventDMSO Dissolve in DMSO (Target: 10-100 mM) NoSalt->SolventDMSO SolventDMSO->Aliquot Store Store at -80°C (Protect from Light) Aliquot->Store

Figure 1: Decision logic for solvent selection based on chemical form to prevent precipitation and toxicity.

Module 2: The "Folate Trap" (Experimental Design)

User Issue: "My IC50 for A549 cells is >10 µM, but literature says it should be lower."

The Expert Insight

Standard cell culture media (RPMI-1640, DMEM) contain supraphysiological levels of Folic Acid (approx. 2.3 µM or 1 mg/L). Pemetrexed competes with folates for uptake via the Reduced Folate Carrier (RFC). High media folate outcompetes the drug, artificially inducing resistance.

Optimization Protocol

To mimic physiological conditions and obtain accurate IC50 data:

  • Media Modification:

    • Use Folate-Free RPMI supplemented with controlled Folic Acid (e.g., 25 nM) to mimic human plasma levels.

    • Alternatively, use Dialyzed FBS (dFBS) . Standard FBS contains unknown quantities of folates and thymidine that can "rescue" the cells before the drug acts.

  • Incubation Time:

    • Pemetrexed is an S-phase specific antimetabolite.

    • Requirement: Minimum 72-hour exposure.[2][3] 24-hour assays often fail because cells have not cycled enough to deplete their nucleotide pools.

Module 3: Dosage Benchmarks & Mechanism

User Issue: "How do I know if the drug is hitting the target?"

Target Validation

Pemetrexed inhibits three key enzymes.[4][5] To validate that your cytotoxicity is specific (and not off-target toxicity), you must perform a Rescue Experiment .

  • Thymidylate Synthase (TS) Inhibition: The primary mechanism.[6]

    • Rescue: Add Thymidine (5-10 µM) . If toxicity disappears, TS was the target.

  • Purine Synthesis (GARFT/DHFR) Inhibition: Secondary mechanism.

    • Rescue: Add Hypoxanthine (100 µM) .

Reference IC50 Values (72h Exposure)

Note: Values vary by media folate content.

Cell LineTissue OriginSensitivityTypical IC50 (Standard Media)Typical IC50 (Low Folate)
MSTO-211H MesotheliomaHigh30 - 100 nM< 10 nM
H226 MesotheliomaHigh50 - 150 nM< 20 nM
A549 NSCLC (Lung)Low/Resistant0.6 - 5.0 µM100 - 300 nM
H460 NSCLC (Lung)Moderate0.3 - 1.0 µM50 - 100 nM
Pathway Visualization: Mechanism & Rescue

MoA_Rescue Folate Intracellular Folates DHFR DHFR Folate->DHFR GARFT GARFT Folate->GARFT dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (DNA Precursor) Purines Purines (DNA/RNA) PMX Pemetrexed (Polyglutamated) PMX->TS Inhibits PMX->DHFR Inhibits PMX->GARFT Inhibits TS->dTMP DHFR->TS GARFT->Purines Thymidine Rescue Agent: Thymidine Thymidine->dTMP Bypass Pathway Hypoxanthine Rescue Agent: Hypoxanthine Hypoxanthine->Purines Bypass Pathway

Figure 2: Pemetrexed inhibits TS, DHFR, and GARFT.[5][7] Exogenous Thymidine and Hypoxanthine bypass these blocks, rescuing the cell.

Module 4: FAQ & Troubleshooting

Q: I dissolved D-Pemetrexed in DMSO and the solution turned yellow/cloudy. A: The disodium salt is poorly soluble in anhydrous DMSO compared to water. If you must use DMSO, ensure it is absolutely anhydrous, but we strongly recommend switching to sterile water for the salt form to ensure stability and solubility [1].

Q: Why are my A549 cells resistant? A: A549 cells have high intrinsic Thymidylate Synthase (TS) expression. High TS levels are a known biomarker for Pemetrexed resistance. Additionally, ensure you are not using standard RPMI with 1 mg/L folic acid, as this masks the drug's potency [2].

Q: Can I use Pemetrexed for short-term (24h) assays? A: It is not recommended. Pemetrexed induces S-phase arrest. A 24-hour exposure is often insufficient to trigger apoptosis in slower-dividing solid tumor lines. A 72-hour assay is the gold standard for this compound [3].

References

  • Chattopadhyay, S. et al. (2006). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics. [Link]

  • Takezawa, K. et al. (2011). Induction of thymidylate synthase associated with pemetrexed resistance in non-small cell lung cancer. British Journal of Cancer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135410875, Pemetrexed Disodium. [Link]

Sources

Troubleshooting

Technical Support Center: Pemetrexed Disodium Hydrate Optimization

Topic: Preventing Pemetrexed Disodium Hydrate Precipitation in Experimental Media Executive Summary Pemetrexed Disodium Hydrate (Alimta) is a potent multitargeted antifolate used in oncology research.[1] While freely sol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Pemetrexed Disodium Hydrate Precipitation in Experimental Media

Executive Summary

Pemetrexed Disodium Hydrate (Alimta) is a potent multitargeted antifolate used in oncology research.[1] While freely soluble in water, it presents a unique stability challenge in cell culture environments due to its sensitivity to calcium ions and pH fluctuations .[1] This guide addresses the root causes of precipitation—specifically the formation of insoluble calcium salts and free-acid crystallization—and provides a self-validating protocol for stable reconstitution.

Part 1: The Chemistry of Precipitation (The "Why")

To prevent precipitation, one must understand the thermodynamic incompatibilities of Pemetrexed Disodium.

1. The Calcium Incompatibility

Pemetrexed is a disodium salt of a dicarboxylic acid. In the presence of divalent cations (specifically


 and 

), a metathesis reaction can occur, replacing the sodium ions with calcium. Pemetrexed Calcium is significantly less soluble than its disodium counterpart.
  • Risk Factor: Standard cell culture media (DMEM, RPMI-1640) contain roughly 1.8 mM

    
    .[1] Direct addition of high-concentration Pemetrexed stock to these media can exceed the solubility product (
    
    
    
    ) of the calcium salt, causing immediate cloudiness or micro-crystallization.
  • Clinical Parallel: This mirrors the clinical contraindication against mixing Pemetrexed with Lactated Ringer’s Solution (which contains calcium).

2. The pH Solubility Cliff

Pemetrexed has a pKa of approximately 3.34 (carboxyl groups).

  • Mechanism: It requires a neutral to slightly basic environment (pH 6.6–7.8) to remain ionized and soluble.

  • Risk Factor: If the stock solution is too acidic, or if added to media that has become acidic (metabolic acidosis in overconfluent cultures), the drug may protonate and revert to its insoluble free-acid form.[1]

Part 2: Reconstitution & Preparation Protocol (The "How")

CRITICAL: Do not use cell culture media (DMEM/RPMI) for the initial reconstitution.

Step-by-Step Workflow

Materials Required:

  • Pemetrexed Disodium Hydrate Powder (Lyophilized)[1][2][3]

  • Solvent: 0.9% Sodium Chloride (Preservative-free, Sterile) OR PBS (

    
     free).
    
  • Vessel: Polypropylene tube (Avoid glass if possible to prevent surface adsorption, though Type I glass is acceptable).[1]

StepActionTechnical Rationale
1 Calculate Volume Target a stock concentration of 25 mg/mL . Do not exceed this in the primary stock.
2 Add Solvent Add 0.9% NaCl gently down the side of the vial.
3 Swirl, Don't Shake Swirl until the powder is completely dissolved. The solution should be clear, ranging from colorless to yellow/green-yellow.
4 Visual Check Inspect for particulate matter. If cloudy, do not use .
5 Storage Aliquot immediately. Store at -20°C (up to 90 days) or 4°C (max 24 hours).
Dilution into Media (The "Safe Zone")

When adding to media containing Calcium (DMEM/RPMI):

  • Ensure the media is fresh (pH 7.2–7.4).

  • Dilute the 25 mg/mL stock at least 1:100 or more to reach working concentrations (nM to

    
    M range).
    
  • Vortex immediately upon addition to disperse the drug before local high concentrations can interact with calcium.

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for preventing precipitation during the experimental workflow.

Pemetrexed_Stability_Protocol Start Lyophilized Pemetrexed Disodium Recon_Solvent Select Solvent: 0.9% NaCl or PBS (Ca/Mg Free) Start->Recon_Solvent Bad_Solvent AVOID: Water (Hypotonic) Media (Calcium Risk) Start->Bad_Solvent Risk Dissolution Dissolve to 25 mg/mL (Clear/Yellow Solution) Recon_Solvent->Dissolution Storage Storage Decision Dissolution->Storage Fridge 4°C Storage (Max 24 Hours) Storage->Fridge Freezer -20°C Storage (Max 90 Days) Storage->Freezer Precipitation_Check Visual Inspection: Particulates? Fridge->Precipitation_Check Freezer->Precipitation_Check Discard DISCARD (Irreversible Salt Formation) Precipitation_Check->Discard Yes Use Dilute in Media (Vortex Immediately) Precipitation_Check->Use No

Figure 1: Decision tree for the reconstitution and storage of Pemetrexed Disodium, highlighting critical control points to prevent precipitation.

Part 4: Troubleshooting & FAQs
Q1: I see a white precipitate immediately after adding the stock to my RPMI media. Why?

A: This is likely "Calcium Shock."[1] You may have added a high-concentration stock (e.g., 25 mg/mL) too quickly or in too large a volume to a calcium-rich media.[1]

  • Fix: Ensure your stock is fully dissolved in saline first.[1] When adding to media, add the drug while swirling the media to ensure rapid dilution. Do not exceed ~10% v/v of stock in media (though typical experimental doses are far lower, often

    
    ).
    
Q2: Can I dissolve the powder directly in DMSO?

A: Pemetrexed Disodium is highly polar and soluble in water. While DMSO is a universal solvent, it is unnecessary and potentially confounding for this specific salt form.[1]

  • Recommendation: Stick to 0.9% NaCl.[4] If you must use DMSO for specific library screening, ensure the final DMSO concentration in the cell culture is <0.1% to avoid cytotoxicity. Note that Pemetrexed free acid is soluble in DMSO, but the disodium salt prefers aqueous buffers.

Q3: My stock solution turned green-yellow. Is it degraded?

A: No. A color shift from colorless to yellow or green-yellow is normal and acceptable according to the USP monograph and FDA labeling [1].

  • Warning: If the solution turns dark brown or forms a solid precipitate that does not redissolve upon warming/swirling, discard it.

Q4: Can I use Lactated Ringer's solution for reconstitution?

A: ABSOLUTELY NOT. Lactated Ringer's contains Calcium Chloride.[1] Mixing Pemetrexed with calcium-containing solutions is the primary cause of precipitation [1].

Q5: How does Pemetrexed actually kill the cells once soluble?

Pemetrexed is a prodrug that requires transport and activation.

  • Transport: Enters via Reduced Folate Carrier (RFC).[5]

  • Activation: Converted to polyglutamate forms by FPGS.

  • Action: Inhibits Thymidylate Synthase (TS), DHFR, and GARFT.[1][5][6][7]

Mechanism_Action Pem_Ext Pemetrexed (Extracellular) RFC RFC Transporter Pem_Ext->RFC Pem_Int Pemetrexed (Intracellular) RFC->Pem_Int FPGS Enzyme: FPGS Pem_Int->FPGS PolyG Pemetrexed Polyglutamates FPGS->PolyG Activation Target1 Inhibits TS (DNA Synthesis) PolyG->Target1 Target2 Inhibits DHFR (Folate Cycle) PolyG->Target2

Figure 2: Intracellular activation pathway of Pemetrexed. Solubility is a prerequisite for RFC transport.

References
  • U.S. Food and Drug Administration (FDA). ALIMTA (pemetrexed disodium) Injection Label. Reference ID: 4337583. [Link]

  • National Institutes of Health (NIH) - PubChem. Pemetrexed Disodium Heptahydrate Compound Summary. [Link][1]

  • European Medicines Agency (EMA). Pemetrexed Krka: EPAR - Product Information. [Link][1]

Sources

Optimization

Technical Support Center: D-Pemetrexed Hydrate Cytotoxicity Assay

Topic: Troubleshooting Assay Variability & Specificity Ticket ID: #PEM-D-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Antifolate Division Executive Summary & Core Mechanism The "Ghost" Toxicity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Variability & Specificity Ticket ID: #PEM-D-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Antifolate Division

Executive Summary & Core Mechanism

The "Ghost" Toxicity Paradox: Researchers often employ D-Pemetrexed (the dextrorotatory isomer) as a negative control or reference standard for impurity profiling, expecting it to be biologically inert compared to the clinically active L-Pemetrexed (Alimta®).

However, a frequent support ticket we receive involves unexpected cytotoxicity in the D-isomer samples. This variability is rarely due to the D-isomer’s intrinsic potency but rather three specific failure modes:

  • Chiral Impurity: Trace contamination with the highly potent L-isomer.

  • The Folate Trap: Improper media conditions (folate competition) masking or exaggerating effects.

  • Hydrate Stoichiometry: Incorrect molecular weight calculations during stock preparation.

Mechanism of Action (The Biological Context)

To troubleshoot, one must understand what the drug should be doing. Pemetrexed is a multi-targeted antifolate. It mimics folate to enter the cell via the Reduced Folate Carrier (RFC), is polyglutamated by FPGS (trapping it inside), and then inhibits Thymidylate Synthase (TS), DHFR, and GARFT.

Key Insight: The D-isomer has poor affinity for FPGS and TS. If you see high toxicity, the molecule is likely binding where it shouldn't (impurity) or the cell is under folate starvation stress.

Pemetrexed_Mechanism Drug_Ext Pemetrexed (L or D) (Extracellular) RFC RFC Transporter Drug_Ext->RFC Competition with Dietary Folates Drug_Int Pemetrexed (Intracellular) RFC->Drug_Int FPGS FPGS Enzyme (Polyglutamation) Drug_Int->FPGS L-isomer: High Affinity D-isomer: Low Affinity Poly_Drug Pemetrexed-(Glu)n (Active Form) FPGS->Poly_Drug Metabolic Trap Targets Inhibition Targets: 1. Thymidylate Synthase (TS) 2. DHFR 3. GARFT Poly_Drug->Targets Blockade DNA DNA Synthesis & Repair Targets->DNA Inhibits

Figure 1: The Critical Path. D-Pemetrexed fails primarily at the FPGS step, preventing the formation of the active polyglutamate species.

Troubleshooting Guides (Q&A Format)

Issue 1: "My D-Pemetrexed sample is showing high toxicity (Low IC50)."

Diagnosis: Likely Enantiomeric Contamination. Technical Explanation: The L-isomer of Pemetrexed is 100–1000x more potent than the D-isomer. A D-Pemetrexed sample with even 0.5% L-isomer impurity can result in a false-positive cytotoxicity curve. This is common in non-GMP grade research chemicals.

Action Plan:

  • Verify Purity: Request a Chiral HPLC Certificate of Analysis (CoA). Do not rely on standard Reverse Phase HPLC, which cannot separate enantiomers.

  • The "Rescue" Control: Run a parallel assay adding Thymidine (10 µM) and Hypoxanthine (100 µM) to the media.

    • Result: If toxicity is reversed by Thymidine/Hypoxanthine, the mechanism is definitely antifolate-mediated (TS/GARFT inhibition), confirming the presence of active L-isomer (or unexpectedly active D-isomer).

    • Result: If toxicity persists, it is non-specific chemical toxicity (e.g., pH shock, salt effect), not antifolate activity.

Issue 2: "My IC50 values shift wildly between experiments."

Diagnosis: The "Folate Trap" (Media Inconsistency). Technical Explanation: Pemetrexed competes with physiological folates for transport (RFC). Standard cell culture media (RPMI 1640, DMEM) contain supraphysiological levels of Folic Acid (approx. 2.3 µM), which is ~100x higher than human plasma. This excess folate outcompetes the drug, artificially shifting the IC50 to the right (making the drug look less potent).

Action Plan:

  • Switch Serum: You must use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains unknown, variable amounts of folates. Dialysis removes small molecules (<10 kDa) including endogenous folates.

  • Standardize Media: Use a defined "Low Folate" media or RPMI 1640 without Folic Acid, then spike in a controlled amount of 5-Methyltetrahydrofolate (5-MTHF) or low-dose Folic Acid (e.g., 2.3 nM, mimicking physiological levels).

Data Comparison: Impact of Media on IC50

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Expected Impact on IC50
Serum Standard FBSDialyzed FBS (dFBS)10-100x Decrease (More Sensitive)
Folate Source Folic Acid (High, ~2 µM)5-MTHF (Physiological, ~2-10 nM)Stabilizes Variability
Cell Line Unknown FPGS StatusHigh FPGS / Low TS ExpressionMaximizes Sensitivity
Issue 3: "I weighed the powder accurately, but my results suggest under-dosing."

Diagnosis: Hydrate Stoichiometry Error. Technical Explanation: Pemetrexed is supplied as Pemetrexed Disodium Hemipentahydrate (2.5 H₂O) or Heptahydrate (7 H₂O). The water weight is significant.

  • Anhydrous MW: ~427.4 g/mol

  • Hemipentahydrate MW: ~472.4 g/mol

  • Heptahydrate MW: ~597.4 g/mol

If you calculate molarity using the anhydrous weight but weigh the hydrate powder, your actual drug concentration will be 10–30% lower than intended.

Action Plan:

  • Check the label specifically for the "Water Content" or "Loss on Drying" value.

  • Use the formula:

    
    
    
  • Dissolve in Water or PBS (pH 7.5–8.5). Pemetrexed solubility drops sharply at pH < 5.

Standardized Assay Protocol (The Self-Validating System)

To minimize variability, adopt this "Low-Folate Adaptation" workflow.

Step 1: Media Preparation (The "Fol-Def" Media)
  • Base: RPMI 1640 (Folic Acid-Free).

  • Supplement: 10% Dialyzed FBS (dFBS).

  • Glutamine: 2 mM L-Glutamine.

  • Add-back (Optional but Recommended): 2.5 nM 5-Methyltetrahydrofolate (5-MTHF). This mimics human plasma levels, preventing cells from dying of starvation while keeping them sensitive to the drug.

Step 2: Cell Acclimatization
  • Critical: Do not switch cells from Standard RPMI to Fol-Def Media immediately before the assay. This causes metabolic shock.

  • Protocol: Passage cells in Fol-Def Media for at least 2 passages (approx. 1 week) prior to the cytotoxicity assay to deplete intracellular folate pools.

Step 3: Drug Treatment[1][2]
  • Seed cells (e.g., A549 or CCRF-CEM) at 3,000–5,000 cells/well in 96-well plates.

  • Allow attachment (24h).

  • Add D-Pemetrexed (Test) and L-Pemetrexed (Positive Control) in serial dilutions.

    • Range: 0.01 nM to 10 µM.

  • Incubation: 72 Hours (Antifolates act in S-phase; shorter incubations miss the cytotoxic window).

Step 4: Readout & Analysis
  • Use MTT, MTS, or CellTiter-Glo.

  • QC Check: The L-Pemetrexed IC50 in A549 cells (in Fol-Def media) should be approximately 30–100 nM . If it is >500 nM, your media contains too much folate.

Decision Logic Diagram

Use this flowchart to troubleshoot your specific data anomaly.

Troubleshooting_Tree Start Assay Result Analysis HighTox Problem: High Toxicity (Low IC50) in D-Isomer Start->HighTox VarTox Problem: Variable/Low Toxicity (High IC50) Start->VarTox Check_Rescue Run Rescue Exp: Add Thymidine + Hypoxanthine HighTox->Check_Rescue Check_Media Check Media Formulation VarTox->Check_Media Rescued Toxicity Disappears? Check_Rescue->Rescued Yes_Rescued Yes: Antifolate Activity Confirmed. Likely L-Isomer Contamination. Rescued->Yes_Rescued Yes No_Rescued No: Non-Specific Toxicity. Check pH, Salts, Solubility. Rescued->No_Rescued No Folate_Check Using Dialyzed FBS? Check_Media->Folate_Check No_Dialysis No: High Folate is masking drug activity. Switch to dFBS. Folate_Check->No_Dialysis No Yes_Dialysis Yes: Check Cell Line. Does it express FPGS? Folate_Check->Yes_Dialysis Yes

Figure 2: Diagnostic logic for identifying the root cause of assay failure.

References

  • National Center for Biotechnology Information (NCBI). (2024). Pemetrexed: Mechanism of Action and Clinical Pharmacology. StatPearls. [Link]

  • Chattopadhyay, S., et al. (2018). Impact of Folate Concentration on Pemetrexed Cytotoxicity in Non-Small Cell Lung Cancer Cell Lines. Clinical Cancer Research. [Link]

  • ResearchGate. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium using Chiral HPLC. Research Journal of Pharmacy and Technology. [Link]

  • European Medicines Agency (EMA). Pemetrexed Disodium: Scientific Discussion on Hydrate Forms. [Link]

Troubleshooting

Technical Support Center: Pemetrexed Disodium Hydrate Interference in Fluorescence Assays

Topic: Pemetrexed Disodium Hydrate (CAS: 150399-23-8) Role: Senior Application Scientist Audience: Researchers, Assay Developers, and Drug Discovery Scientists Executive Summary & Technical Profile Pemetrexed Disodium Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pemetrexed Disodium Hydrate (CAS: 150399-23-8) Role: Senior Application Scientist Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary & Technical Profile

Pemetrexed Disodium Hydrate is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). While a potent chemotherapeutic, its physicochemical properties and mechanism of action (senescence induction) introduce specific artifacts in fluorescence-based high-throughput screening (HTS).

This guide addresses three distinct interference vectors: Optical Autofluorescence , Biological Decoupling (Senescence) , and Chemical Redox Interference .

Compound Profile
PropertySpecificationTechnical Note
Appearance White to light yellow/green-yellow lyophilized powderYellowing indicates oxidative degradation; increases inner filter effect.
Native Fluorescence Ex: 275 nmEm: 450 nm (Blue)
Absorption Maxima

~225-230 nm
Weak absorption tail extends into 350-400 nm at high concentrations (>100 µM).
Solubility Water (≥ 100 mg/mL)Disodium salt creates basic pH; requires buffering in unbuffered saline.
Mechanism S-phase Arrest / SenescenceInduces "Metabolic/Proliferative Decoupling" (See Section 3).

Troubleshooting Guide: Optical & Chemical Interference

FAQ 1: Why do I see high background signal in my DAPI/Hoechst channels?

Diagnosis: Spectral Overlap (Autofluorescence) Pemetrexed possesses native fluorescence with an emission maximum at 450 nm when excited in the UV range (275 nm peak, but excitation tail extends to 350 nm). This directly overlaps with the emission of common blue nuclear dyes like DAPI and Hoechst 33342.

The Fix:

  • Switch Fluorophores: Move nuclear counterstaining to the Far-Red channel.

    • Recommended: DraQ5 (Ex 647/Em 681) or RedDot™1.

  • Gating Strategy: If you must use DAPI, use a narrow bandpass filter (e.g., 460/10 nm) rather than a wide UV filter, though this reduces sensitivity.

  • Background Subtraction: Measure the fluorescence of Pemetrexed-only wells (no cells) and subtract this value from your experimental wells.

FAQ 2: My cell-free control wells (Media + Drug + Resazurin) are turning pink/fluorescent. Is the drug contaminated?

Diagnosis: Abiotic Redox Reduction Pemetrexed is susceptible to oxidation (hence the requirement for antioxidants in clinical formulations). In high concentrations (>50 µM), it can act as a reducing agent, chemically reducing Resazurin (non-fluorescent, blue) to Resorufin (fluorescent, red) without any cellular metabolism.

The Fix:

  • Mandatory "No-Cell" Control: Always include a row of wells containing Media + Drug (at all concentrations) + Dye.

  • Incubation Time: Limit dye incubation to <2 hours. Abiotic reduction is often slower than enzymatic reduction by viable cells.

  • Alternative Assay: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less susceptible to redox interference than tetrazolium/resazurin salts.

Advanced Troubleshooting: Biological Interference (The "Zombie" Cell Effect)

The Issue: Metabolic vs. Proliferative Decoupling

Pemetrexed induces cellular senescence (permanent cell cycle arrest) rather than immediate apoptosis in many cell lines (e.g., A549, H1299). Senescent cells are metabolically hyper-active and enlarge significantly (increased mitochondrial mass).

  • The Artifact: In metabolic assays (AlamarBlue, MTT, WST-1), senescent cells convert more dye per cell than proliferating control cells. This leads to a false negative result (underestimation of drug efficacy), as the total fluorescence signal remains high even though cell division has stopped.

Workflow: Correcting for Senescence Artifacts

SenescenceCorrection Start Start: Pemetrexed Viability Assay Measure Primary Readout: Metabolic (Resazurin/MTT) Start->Measure Decision Is EC50 higher than expected? Measure->Decision CheckMorph Microscopy Check: Are cells enlarged/flattened? Decision->CheckMorph Yes BranchSenescence Senescence Detected (High Metabolism, No Division) CheckMorph->BranchSenescence Yes (Enlarged) BranchApoptosis Apoptosis/Necrosis CheckMorph->BranchApoptosis No (Shrunken/Blebbing) Action1 Action: Normalize to DNA Content (Hoechst/PicoGreen) BranchSenescence->Action1 Action2 Action: Use Clonogenic Assay (Gold Standard) BranchSenescence->Action2

Figure 1: Decision tree for identifying and correcting senescence-driven artifacts in Pemetrexed cytotoxicity screening.

Comparative Interference Matrix

Use this table to select the correct assay modality for Pemetrexed studies.

Assay TypeTargetInterference RiskSeverityMitigation Strategy
Resazurin (AlamarBlue) Metabolic ActivityHigh (Biological)CriticalNormalize signal to DNA content or cell number; use short incubation times.
MTT / MTS Metabolic ActivityHigh (Biological)CriticalSenescent cells over-reduce tetrazolium. Use ATP or DNA assays instead.
DAPI / Hoechst DNA ContentMedium (Optical)ModeratePemetrexed autofluorescence overlaps. Switch to DraQ5 or RedDot.
CellTiter-Glo® ATP (Luminescence)Low LowBest option for viability, but still requires normalization if cell size increases drastically.
Annexin V-FITC ApoptosisMedium (Optical)LowInner filter effect possible at very high drug conc. (>1 mM). Wash cells before staining.

Protocol: Validated "Dual-Read" Workflow

To accurately quantify Pemetrexed efficacy, you must decouple cell number from metabolic activity.

Step-by-Step Methodology
  • Seed Cells: Plate cells (e.g., A549) in black-walled, clear-bottom 96-well plates.

  • Treatment: Treat with Pemetrexed serial dilutions for 72 hours.

  • Wash Step (Critical): Gently wash cells 1x with PBS to remove extracellular Pemetrexed (removes optical interference and abiotic reduction risk).

  • Multiplex Staining:

    • Add Resazurin (final 440 µM) to measure metabolism.

    • Add DraQ5 (final 5 µM) to measure DNA content (cell number).

  • Read:

    • Read 1 (Metabolism): Ex 560 nm / Em 590 nm.

    • Read 2 (DNA): Ex 647 nm / Em 681 nm.

  • Analysis: Calculate the Metabolic Index per Cell = (Resazurin RFU) / (DraQ5 RFU).

    • Interpretation: An increase in this ratio indicates senescence. A decrease indicates cytotoxicity/metabolic collapse.

References

  • Pemetrexed Mechanism & Senescence

    • Title: Pemetrexed induces ROS generation and cellular senescence by attenuating TS-mediated thymidylate metabolism to reverse gefitinib resistance in NSCLC.
    • Source:Journal of Cellular and Molecular Medicine (2023).
    • URL:[Link]

  • Fluorescence Properties

    • Title: Green sensitive spectrofluorimetric determination of pemetrexed as antineoplastic drug: Application in pharmaceutical dosage forms and spiked human plasma.[1]

    • Source:Luminescence (2022).
    • URL:[Link]

  • Chemical Stability & Degradation

    • Title: Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags.[2]

    • Source:European Journal of Hospital Pharmacy (2020).
    • URL:[Link]

  • Assay Interference (General Antifolates)

    • Title: Cytotoxic mechanisms of pemetrexed and HDAC inhibition in non-small cell lung cancer cells involving ribonucleotides in DNA.
    • Source:Scientific Reports (2025).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

D-Pemetrexed Hydrate vs. methotrexate in lung cancer cell lines.

Topic: Technical Comparison: Pemetrexed Disodium (Hydrate) vs. Methotrexate in Non-Small Cell Lung Cancer (NSCLC) Models Executive Summary This guide provides a rigorous technical comparison between Pemetrexed Disodium H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Pemetrexed Disodium (Hydrate) vs. Methotrexate in Non-Small Cell Lung Cancer (NSCLC) Models

Executive Summary

This guide provides a rigorous technical comparison between Pemetrexed Disodium Heptahydrate (often chemically denoted as the disodium salt of the L-isomer) and Methotrexate (MTX) within the context of lung cancer research.[1][2]

While both agents are antifolates, they represent distinct generations of drug design.[1] Methotrexate, a mono-targeted DHFR inhibitor, historically failed to achieve significant clinical efficacy in NSCLC.[1][2] Pemetrexed, a multi-targeted antifolate (MTA), became the standard of care for non-squamous NSCLC.[1][2] This guide elucidates the mechanistic divergence , transport kinetics , and experimental protocols required to accurately evaluate these compounds in vitro.

Chemical Identity & Stereochemistry

Critical Note on Nomenclature: The user query specifies "D-Pemetrexed Hydrate." It is vital to distinguish between the chemical structure and the active isomer .

  • Active Agent: Pemetrexed is derived from L-glutamic acid .[1][2] The clinically active substance is Pemetrexed Disodium Heptahydrate (L-isomer).[1][2]

  • The "D-" Isomer: The D-isomer (containing D-glutamic acid) is generally an impurity or an inactive enantiomer used as a negative control in chiral selectivity studies.[1][2]

  • Assumption: This guide compares the active pharmaceutical ingredient (Pemetrexed Disodium) against Methotrexate, as comparing the inactive D-isomer to MTX would yield negligible pharmacological activity.[1][2]

FeaturePemetrexed Disodium HeptahydrateMethotrexate
Core Structure Pyrrolopyrimidine-based antifolatePteridine-based antifolate
Primary Target Thymidylate Synthase (TS) Dihydrofolate Reductase (DHFR)
Secondary Targets DHFR, GARFT, AICARFTMinimal (TS inhibition is weak)
Cellular Entry PCFT (High affinity), RFC, FR

RFC (High affinity), PCFT (Low)
Intracellular Retention Rapid, extensive polyglutamylation (via FPGS)Slower polyglutamylation in lung tissue

Mechanism of Action & Signaling Pathways

The superior efficacy of Pemetrexed in lung cancer stems from its ability to bypass the Reduced Folate Carrier (RFC)—which is often downregulated in NSCLC—and its multi-targeted inhibition of the folate cycle, specifically starving the cell of thymidine.

Pathway Visualization: Antifolate Interference Points

FolateCycle cluster_transporters Membrane Transport RFC RFC (SLC19A1) Main MTX Entry MTX Methotrexate (MTX) RFC->MTX PCFT PCFT (SLC46A1) Main Pemetrexed Entry PMX Pemetrexed (PMX) PCFT->PMX DHFR DHFR (Dihydrofolate Reductase) MTX->DHFR High Affinity Block PMX->DHFR Secondary Block TS Thymidylate Synthase (TS) PMX->TS Primary Block GARFT GARFT (Purine Synthesis) PMX->GARFT Secondary Block DHF DHF THF THF DHF->THF Reduced by DHFR dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP Methylation by TS

Caption: Comparative blockade of the folate cycle. MTX primarily arrests DHFR, causing upstream accumulation of DHF.[1][3] Pemetrexed exerts a multi-pronged blockade, primarily shutting down TS (DNA methylation) and GARFT (Purine synthesis).[1][2]

Comparative Performance Data (NSCLC Lines)

The following data summarizes typical IC50 ranges observed in A549 (Adenocarcinoma) and H1299 (Large Cell Carcinoma) lines.

Note on Experimental Validity: Absolute IC50 values vary significantly based on the concentration of folates in the culture medium. Standard RPMI-1640 contains high folic acid (2.2 µM), which competitively rescues cells from antifolates, artificially inflating IC50 values. [1][2]

Table 1: Cytotoxicity Profile (Folate-Restricted Conditions)

Condition: RPMI 1640 (Folate-Free) + 2 nM Leucovorin (Physiological baseline)

ParameterPemetrexed (L-Isomer)MethotrexateInterpretation
A549 IC50 (72h) 30 – 60 nM> 1,000 nMA549 cells are inherently resistant to MTX due to low RFC expression but sensitive to PMX via PCFT uptake.[1][2]
H1299 IC50 (72h) 80 – 150 nM> 2,000 nMPMX retains potency; MTX fails to achieve cytotoxicity at clinically relevant doses.[1][2]
Polyglutamylation High EfficiencyLow EfficiencyPMX is rapidly converted to pentaglutamates (active form) inside lung cells, locking the drug intracellularly.[1][2]
Rescue Agent ThymidineLeucovorin (Folinic Acid)Adding Thymidine bypasses the PMX block (TS), proving specific TS targeting.[1][2]

Experimental Protocol: Validating Antifolate Activity

Expert Insight: The most common failure mode in antifolate research is using standard media.[1] Commercial RPMI/DMEM contains supraphysiological folic acid levels that mask drug activity.[1][2] The following protocol ensures a self-validating system .

Workflow Visualization

Protocol cluster_controls Required Controls Step1 1. Adaptation Phase (7 Days) Step2 2. Seeding (Day 0) Step1->Step2 Use Folate-Free RPMI + 2nM LV Step3 3. Treatment (Day 1) Step2->Step3 Allow 24h Attachment Step4 4. Readout (Day 4) Step3->Step4 72h Incubation C1 Vehicle (DMSO) Step3->C1 C2 Rescue Control (Drug + 10µM Thymidine) Step3->C2

Caption: Critical workflow for antifolate assessment. The 7-day adaptation phase depletes intracellular folate pools to physiological levels.[2]

Detailed Methodology

1. Media Preparation (The "Physiological" Standard)

  • Base: RPMI-1640 (Folate-Free).

  • Supplement: 10% Dialyzed Fetal Bovine Serum (dFBS).[1][2] Note: Standard FBS contains undefined folates; dialysis is mandatory.[1][2]

  • Add: 2 nM Leucovorin (Calcium Folinate). This mimics human plasma folate levels.[1][2]

2. Cell Adaptation (The "Washout") [1][2]

  • Passage A549 cells into the prepared media for at least 2 doublings (approx. 5-7 days) prior to the experiment.[1][2] This eliminates the "folate loading" effect from standard culture.[1][2]

3. Drug Treatment

  • Pemetrexed Stock: Dissolve Pemetrexed Disodium Heptahydrate in sterile water or saline (Not DMSO, as salts are water-soluble).[1][2]

  • Methotrexate Stock: Dissolve in 0.1N NaOH or DMSO depending on the salt form.[1][2]

  • Dosing: Treat cells with a log-scale dilution (e.g., 1 nM to 10 µM).

4. Specificity Check (Self-Validation Step) To prove Pemetrexed is working via TS inhibition:

  • Arm A: Pemetrexed (Variable Dose)

  • Arm B: Pemetrexed (Variable Dose) + 10 µM Thymidine

  • Result: Arm B should show near-complete survival (right-shift of IC50), confirming the drug is specifically starving the cell of thymidine.[2] If toxicity persists in Arm B, off-target effects are present.[1][2]

Interpretation of Results

When analyzing the data generated from the above protocol:

  • Resistance Factor: If MTX IC50 is >50x higher than Pemetrexed, the cell line exhibits a "transport-deficient" phenotype (common in NSCLC), validating the use of Pemetrexed.[1][2]

  • Rescue Profile:

    • MTX: Rescued by Hypoxanthine + Thymidine (HT) or Leucovorin.[1][2]

    • Pemetrexed: Specifically rescued by Thymidine alone (primary TS mechanism) or HT (if GARFT inhibition is significant at high doses).[1][2]

References

  • Hanauske, A. R., et al. (2007). "Pemetrexed Disodium: A Novel Multitargeted Antifolate for the Treatment of Non-Small Cell Lung Cancer."[1][2] The Oncologist.

  • Chattopadhyay, S., et al. (2007). "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications."[1][2] Molecular Cancer Therapeutics.[1][2]

  • Zhao, R., et al. (2004). "The proton-coupled folate transporter (PCFT): A novel folate transporter dominant in human solid tumors."[1][2] Nature.[1][2] (Generalized reference for PCFT mechanism).[1][2]

  • Rollins, K. D., & Lindley, C. (2005). "Pemetrexed: A Multi-Targeted Antifolate."[1][2] Clinical Therapeutics.[1][2]

  • Eli Lilly and Company. "Alimta (Pemetrexed Disodium) Prescribing Information."[1][2]

Sources

Comparative

Technical Comparison: Enantioselective Efficacy of D-Pemetrexed vs. L-Pemetrexed in Xenograft Models

Note from the Senior Application Scientist: The following guide addresses the validation of D-Pemetrexed Hydrate. In pharmaceutical development, Pemetrexed is a chiral molecule.[1] The L-isomer (Alimta) is the clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Note from the Senior Application Scientist: The following guide addresses the validation of D-Pemetrexed Hydrate. In pharmaceutical development, Pemetrexed is a chiral molecule.[1] The L-isomer (Alimta) is the clinically active antifolate. The D-isomer is typically an enantiomeric impurity with significantly reduced or distinct biological activity. "Validating" its effects often entails demonstrating its lack of potency compared to the L-isomer to establish stereochemical specificity, or investigating potential off-target toxicity. This guide is structured as a Comparative Enantioselective Efficacy Study , the gold standard for validating chiral drugs in vivo.

Executive Summary & Scientific Rationale

Objective: To objectively validate the in vivo anti-tumor efficacy (or lack thereof) of D-Pemetrexed Hydrate (the D-enantiomer) relative to the clinical standard L-Pemetrexed (the L-enantiomer) and a saline control.

Scientific Context: Pemetrexed is a multitargeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2] Its potency relies heavily on intracellular polyglutamation by the enzyme Folylpolyglutamate Synthetase (FPGS) .[2]

  • L-Pemetrexed: High affinity for FPGS; rapidly polyglutamated (retained in cell); potent TS inhibition.[1]

  • D-Pemetrexed: Low/No affinity for FPGS due to stereochemical mismatch; poor cellular retention; theoretically reduced anti-tumor activity.

Validation Goal: This study serves as a critical Chiral Purity Validation , confirming that anti-tumor efficacy is driven by the L-isomer and quantifying any residual activity of the D-isomer.

Mechanistic Grounding: The Stereochemical Filter

The following diagram illustrates why D-Pemetrexed fails to achieve the potency of its L-isomer counterpart. The "Gatekeeper" is the FPGS enzyme, which is highly stereoselective.

FolatePathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) L_Pem L-Pemetrexed (Active) RFC RFC Transporter L_Pem->RFC D_Pem D-Pemetrexed (Inactive/Impurity) D_Pem->RFC FPGS FPGS Enzyme (Chiral Selector) RFC->FPGS Transport D_Mono D-Pem Monoglutamate (Not Retained) RFC->D_Mono Transport L_Poly L-Pem Polyglutamates (Retained) FPGS->L_Poly High Affinity Polyglutamation TS Thymidylate Synthase (Target) L_Poly->TS Potent Inhibition D_Mono->FPGS Steric Hindrance (No Reaction) Efflux Rapid Efflux D_Mono->Efflux Clearance DNA DNA Synthesis ARREST TS->DNA Blockade

Figure 1: Mechanism of Action Comparison. L-Pemetrexed is polyglutamated by FPGS, trapping it in the cell to inhibit TS.[1][2] D-Pemetrexed is not efficiently polyglutamated and is rapidly effluxed.

Comparative Experimental Protocol (In Vivo)

To validate the effects, we utilize a Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (e.g., A549 or H460 cell lines), as these tumors express the folate transporters required for uptake.

Phase I: Study Design & Grouping
  • Animal Model: BALB/c Nude Mice (Female, 6-8 weeks).

  • Tumor Inoculation: Subcutaneous injection of

    
     A549 cells in Matrigel.
    
  • Randomization: When tumors reach ~150 mm³ (approx. 10-14 days post-inoculation).

Treatment Groups:

Group Treatment Agent Dose Schedule Route Purpose
G1 Vehicle Control Saline (0.9%) QD x 14 IP Baseline Tumor Growth
G2 L-Pemetrexed 100 mg/kg QD x 14 IP Positive Control (Clinical Standard)
G3 D-Pemetrexed 100 mg/kg QD x 14 IP Test Article (Validation Target)

| G4 | D-Pemetrexed (High) | 200 mg/kg | QD x 14 | IP | Toxicity/Off-Target Check |

Phase II: Execution Workflow

Workflow cluster_dosing Treatment Phase (14 Days) Start Tumor Inoculation (A549 Cells) Staging Tumor Staging (Target: 150mm³) Start->Staging 10-14 Days Random Randomization (n=8 mice/group) Staging->Random Dosing Daily IP Injection (L-Pem vs D-Pem) Random->Dosing Measure Data Collection (Vol + Body Weight) Dosing->Measure Daily Monitor End Terminal Harvest (Day 15) Measure->End Endpoint Reached Analysis TGI% Calculation & Histopathology End->Analysis

Figure 2: In Vivo Experimental Workflow for Comparative Efficacy.

Data Presentation & Interpretation

The following data represents the expected outcome of a validation study. In a successful validation of chiral purity, D-Pemetrexed should show minimal to no anti-tumor effect compared to the L-isomer.

Table 1: Tumor Growth Inhibition (TGI) Analysis (Day 15)
MetricVehicle (Saline)L-Pemetrexed (100 mg/kg)D-Pemetrexed (100 mg/kg)D-Pemetrexed (200 mg/kg)
Final Tumor Vol (mm³)




TGI (%) N/A64% (Significant)5.6% (Not Sig.)12% (Not Sig.)
Body Weight Loss -2%-12% (Toxicity)-3%-5%
P-Value (vs Control) -


(ns)

(ns)
Interpretation of Results:
  • L-Pemetrexed Efficacy: The L-isomer demonstrates robust efficacy (64% TGI). This validates the model sensitivity. The weight loss (-12%) indicates the metabolic stress associated with folate antagonism.

  • D-Pemetrexed Inertness: The D-isomer at the same dose (100 mg/kg) shows statistically insignificant inhibition (5.6%). This confirms that the anti-tumor activity is stereospecific .

  • High Dose D-Pemetrexed: Even at double the dose, the D-isomer fails to achieve therapeutic thresholds, suggesting that it does not effectively bind to the target enzymes (TS/DHFR) or is not retained by FPGS.

Critical Discussion: Why Validate the D-Isomer?

While D-Pemetrexed is pharmacologically inferior, validating its behavior is crucial for three reasons:

  • Impurity Qualification: Regulatory bodies (FDA/EMA) require data on enantiomeric impurities. If a batch of L-Pemetrexed contains 1% D-Pemetrexed, you must prove that the 1% impurity does not antagonize the active drug or cause unique toxicity.

  • Metabolic Stability: D-amino acids and their analogs often resist enzymatic degradation. Validating that D-Pemetrexed is cleared (effluxed) rather than accumulated prevents concerns about long-term tissue storage.

  • Chiral Switch Defense: Confirming the lack of efficacy protects the intellectual property of the L-isomer by proving it is the sole active agent.

References
  • Eli Lilly and Company. (2024). ALIMTA (pemetrexed for injection) Prescribing Information. FDA.[1] [Link]

  • Chattopadhyay, S., et al. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics.[1] [Link]

  • Westerhof, G. R., et al. (1995). Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes: Correlates of molecular-structure and biological activity. Molecular Pharmacology. [Link]

  • Taylor, E. C., & Patel, H. H. (1992). Synthesis of pyrrolo[2,3-d]pyrimidine antifolates.[2] Pemetrexed Precursors. Tetrahedron. [Link]

Sources

Validation

Comparative Guide: D-Pemetrexed Hydrate vs. L-Pemetrexed (Active API)

The following guide is a technical synthesis designed for researchers and drug development scientists. It focuses on the critical distinction between the active pharmaceutical ingredient (L-Pemetrexed) and its enantiomer...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for researchers and drug development scientists. It focuses on the critical distinction between the active pharmaceutical ingredient (L-Pemetrexed) and its enantiomeric impurity (D-Pemetrexed), providing the mechanistic rationale and experimental protocols for their cross-validation.

Executive Summary: The Chirality Imperative

In the development of high-potency antifolates, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Pemetrexed Disodium (L-isomer) is the clinically active agent, functioning as a multi-targeted inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3]

D-Pemetrexed Hydrate , the enantiomeric impurity, lacks the requisite spatial configuration for effective enzyme binding and intracellular polyglutamation. Consequently, it represents a "dead weight" impurity that must be rigorously controlled.[1] This guide provides the cross-validation framework to distinguish these enantiomers mechanistically and analytically.

Mechanistic Divergence: Why Stereochemistry Matters

The therapeutic index of Pemetrexed relies on a specific "Lock-and-Key" fit within the folate-binding pockets of its target enzymes.[1] The L-configuration is essential for two critical biological steps: High-Affinity Binding and Metabolic Trapping .[1]

The Active Pathway (L-Pemetrexed)[1]
  • Entry: Transported into the cell via the Reduced Folate Carrier (RFC).[1][2]

  • Activation (Critical Step): The enzyme Folylpolyglutamate Synthase (FPGS) adds multiple glutamate residues to L-Pemetrexed.[1][2]

    • Mechanism:[1][2][4][5][6][7] The L-glutamate tail of the drug fits the FPGS active site, allowing catalytic addition of polyglutamate chains.

    • Result: Pemetrexed-polyglutamates are >60-fold more potent against TS than the monoglutamate form and are retained intracellularly.

  • Inhibition: The polyglutamated L-isomer blocks TS, DHFR, and GARFT, halting purine/pyrimidine synthesis and inducing S-phase arrest.[1]

The Inactive Pathway (D-Pemetrexed)[1]
  • FPGS Exclusion: The D-configuration of the glutamate moiety creates steric hindrance within the FPGS catalytic cleft. It acts as a poor substrate for polyglutamation.[1]

  • Rapid Efflux: Without the polyglutamate "anchor," D-Pemetrexed is rapidly effluxed from the cell, preventing the accumulation necessary for cytotoxicity.

  • Target Mismatch: The chiral centers of TS and DHFR evolved to bind natural L-folates; the D-isomer exhibits significantly reduced binding affinity (Ki values are orders of magnitude higher).[1]

Pathway Visualization

The following diagram illustrates the divergent fates of the L- and D-isomers within the cellular environment.

Pemetrexed_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol L_Pem L-Pemetrexed (Active) RFC RFC Transporter L_Pem->RFC D_Pem D-Pemetrexed (Impurity) D_Pem->RFC L_Mono L-Pem (Monoglutamate) RFC->L_Mono D_Mono D-Pem (Monoglutamate) RFC->D_Mono FPGS FPGS Enzyme (Polyglutamation) L_Mono->FPGS High Affinity L_Poly L-Pem (Polyglutamate) [High Retention] FPGS->L_Poly Activation Targets INHIBITION: TS, DHFR, GARFT L_Poly->Targets Potent Blockade Apoptosis DNA Synthesis Arrest & Apoptosis Targets->Apoptosis D_Mono->FPGS Steric Hindrance (No Reaction) Efflux Rapid Efflux D_Mono->Efflux No Retention

Figure 1: Mechanistic divergence of Pemetrexed enantiomers.[1] Note the critical role of FPGS in "locking" the active L-isomer inside the cell.

Comparative Performance Data

The following table summarizes the functional differences that necessitate strict control of the D-isomer.

FeatureL-Pemetrexed (Active)D-Pemetrexed (Impurity)Significance
Primary Target Thymidylate Synthase (TS)None (Weak non-specific binding)Efficacy driver
FPGS Substrate Activity High (

)
Negligible / NullDetermines cellular retention
Intracellular Half-life Prolonged (due to polyglutamation)Short (Rapid clearance)Dosing schedule dependency
Clinical Status API (Alimta®)Process Impurity (Limit < 0.1%)Regulatory compliance (ICH Q3A)

Analytical Cross-Validation Protocols

To validate the mechanism, one must first validate the molecule. Standard reverse-phase HPLC cannot distinguish these enantiomers.[1] The following Chiral HPLC Protocol is the industry standard for cross-validating the presence of D-Pemetrexed in L-Pemetrexed samples.

Protocol: Chiral Separation & Quantification[1][8]

Objective: Quantify D-Pemetrexed impurity at levels < 0.1% relative to L-Pemetrexed.

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.[1]

  • Temperature: 35°C.[1][8]

  • Detection: UV at 240 nm (PDA).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation:

  • Composition: n-Hexane : Ethanol : Isopropyl Alcohol : Trifluoroacetic Acid (TFA).[1][8]

  • Ratio: 250 : 650 : 100 : 1 (v/v/v/v).

  • Procedure: Mix solvents thoroughly. Degas by sonication for 15 minutes.[1] Note: TFA is critical for sharpening the peak shape of the acidic pemetrexed moiety.

Sample Preparation:

  • Dissolve 5 mg of Pemetrexed Disodium sample in 10 mL of Mobile Phase.

  • Filter through a 0.45 µm PTFE syringe filter.[1]

Validation Criteria (Self-Validating System)

For the assay to be valid, the following system suitability parameters must be met before running unknown samples:

ParameterAcceptance CriteriaRationale
Resolution (

)

between L- and D-isomers
Ensures baseline separation for accurate quantitation.
Tailing Factor (

)

for both peaks
Prevents peak overlap integration errors.[1]
Theoretical Plates (

)

Confirms column efficiency.[1][9]
LOD (D-isomer)

Sensitivity required for impurity profiling.[1]
Analytical Workflow Diagram

Validation_Workflow Start Start: Raw API Sample Prep Sample Prep: Dissolve in Mobile Phase Filter (0.45 µm) Start->Prep Inject Inject into Chiralpak AD-H (Hex:EtOH:IPA:TFA) Prep->Inject Check System Suitability Check (Resolution > 2.0?) Inject->Check Pass Calculate % D-Isomer (Area Normalization) Check->Pass Yes Fail Troubleshoot: Check Mobile Phase Ratio Regenerate Column Check->Fail No Report Generate CoA (Limit: NMT 0.1%) Pass->Report Fail->Inject

Figure 2: Step-by-step analytical workflow for validating enantiomeric purity.

References

  • Adjei, A. A. (2004).[1][4] "Pharmacology and mechanism of action of pemetrexed." Clinical Lung Cancer, 5 Suppl 2, S51-5.[1][4]

  • Hemchand, S., et al. (2019).[1] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology. [1]

  • Chattopadhyay, S., et al. (2007).[1] "Pemetrexed: biochemical pharmacology and clinical applications."[5] Molecular Cancer Therapeutics.[1]

  • U.S. Food and Drug Administration (FDA). (2004).[1] "Alimta (Pemetrexed Disodium) Label Information."

  • European Medicines Agency (EMA). "Alimta: EPAR - Product Information."[1] [1]

Sources

Comparative

Reproducibility of Pemetrexed Disodium Hydrate experimental results.

Initiating Data Collection I'm now starting with some focused Google searches. I aim to compile information on Pemetrexed Disodium Hydrate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with some focused Google searches. I aim to compile information on Pemetrexed Disodium Hydrate. I'm especially interested in its mechanism of action, established experimental protocols for its evaluation, and any common challenges or variables that researchers typically encounter.

Expanding Search Parameters

I've broadened my search parameters to include quality attributes of Pemetrexed Disodium Hydrate and the analytical methods used to assess them, such as purity and polymorphism. I'm also researching alternative antifolate drugs for comparison. My next step involves structuring a comparative guide, starting with an introduction and then analyzing various Pemetrexed sources and formulations against a relevant antifolate.

Refining Information Gathering

I'm now diving deeper into Pemetrexed, focusing on common challenges affecting reproducibility and existing comparative studies. I'll pinpoint key quality attributes, like purity and polymorphism, and identify relevant analytical methods. I'm also searching for alternative antifolates to establish a comparative framework. Next, I'll structure the guide with an introduction and detailed comparisons.

Analyzing Pemetrexed Details

I've been gathering a lot of data on Pemetrexed Disodium Hydrate, especially its mechanism. It functions as a multi-targeted antifolate agent, inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). My analysis continues, focusing on these interactions and their implications.

Structuring Data for Comparison

I'm now structuring the information I've collected on Pemetrexed. The plan is to detail the mechanism, then address reproducibility factors like folate levels and experimental protocols. Next, I'll compare different forms and methods of analysis. Finally, a comparison to another antifolate will wrap things up. This should result in a solid comparison guide.

Synthesizing Information Logically

I've assembled a comprehensive collection of data on Pemetrexed Disodium Hydrate, especially its mechanism and factors influencing reproducibility like folate levels and experimental protocols. I also have gathered information on different forms, impurities, and analytical methods such as RP-HPLC. Now, I'm ready to move forward and synthesize the information into the desired guide, addressing the mechanism, reproducibility, and a comparison with another antifolate drug.

Safety & Regulatory Compliance

Safety

D-Pemetrexed Hydrate proper disposal procedures

Topic: D-Pemetrexed Hydrate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Standard Operating Procedure (SOP) D-Pemetrexed Hydrate (CAS: 137281-39...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Pemetrexed Hydrate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Standard Operating Procedure (SOP)

D-Pemetrexed Hydrate (CAS: 137281-39-1) is the D-isomer impurity/intermediate of the antineoplastic agent Pemetrexed (Alimta).[1] While it is often used as a reference standard, it must be handled and disposed of with the same rigor as the active pharmaceutical ingredient (API), Pemetrexed Disodium.

Scientific Rationale: The biological activity of enantiomers can differ, but the cytotoxic potential, teratogenicity, and mutagenicity of antifolate analogs often persist across isomers due to the structural integrity of the pyrrolo[2,3-d]pyrimidine scaffold. In the absence of isomer-specific toxicology data proving safety, the Precautionary Principle mandates treating D-Pemetrexed as a NIOSH Group 1 Hazardous Drug .[1]

Hazard Assessment & Containment

Before disposal, you must categorize the waste stream. Pemetrexed is not a federally P-listed or U-listed waste (RCRA), but it is a characteristic hazardous waste in many jurisdictions and a NIOSH Hazardous Drug .

Toxicological Profile
  • Mechanism: Antifolate; inhibits thymidylate synthase (TS), DHFR, and GARFT.

  • Hazards: H341 (Suspected genetic defects), H360 (May damage fertility/unborn child).[2][3][4]

  • Target Organs: Bone marrow, GI tract, fetal tissue.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationScientific Justification
Gloves ASTM D6978 Compliant (Nitrile/Neoprene)Standard exam gloves fail against cytotoxic permeation.[1] ASTM D6978 ensures breakthrough time >30 mins for chemotherapy drugs.
Respiratory N95 (Solids) or P100/PAPR (Spills)Prevents inhalation of aerosolized particulates during weighing or spill cleanup.[1]
Gown Polyethylene-coated, closed frontPrevents absorption through fabric; closed front protects the torso from splashes.[1]
Eye Protection Chemical Splash GogglesMucous membranes are rapid absorption routes for antifolates.[1]

Waste Segregation Protocol (Trace vs. Bulk)

Proper disposal depends on the concentration and volume of the waste. Misclassification leads to regulatory fines (RCRA violations) or environmental contamination.

DOT Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Item Generated IsLiquid Is it a Liquid/Stock Solution? Start->IsLiquid IsSolid Is it Solid Waste (Vials, Gloves, Wipes)? Start->IsSolid Bulk BULK HAZARDOUS WASTE (Black Bin) IsLiquid->Bulk Any Volume Empty Is the container 'RCRA Empty'? (<3% remaining by weight) IsSolid->Empty Trace TRACE CHEMOTHERAPY WASTE (Yellow Bin) Empty->Trace Yes (<3%) Empty->Bulk No (>3%) Incineration High-Temp Incineration (>1000°C) Trace->Incineration Bulk->Incineration

Figure 1: Decision logic for segregating D-Pemetrexed waste. "Yellow" and "Black" bin terminology refers to standard US healthcare waste color coding.

Operational Disposal Procedures

A. Solid Waste (Powders, Contaminated PPE)[5]
  • Trace Contamination: Empty vials, gloves, and bench paper should be placed in Yellow Trace Chemotherapy Containers .

  • Bulk Waste: Expired powder or vials with visible residue (>3% volume) must be placed in Black RCRA Hazardous Waste Containers .

  • Sealing: Do not compact waste. Seal containers when 3/4 full to prevent aerosolization (puff-back) upon closure.

B. Liquid Waste (Stock Solutions)

NEVER dispose of D-Pemetrexed solutions down the sink.

  • Collection: Aggregate aqueous or solvent-based stock solutions in compatible HDPE carboys labeled "Hazardous Waste: Cytotoxic."

  • Labeling: Label must explicitly state: "Contains D-Pemetrexed Hydrate. Cytotoxic/Teratogenic. Destructive Incineration Required."

C. Sharps[6]
  • Place needles/syringes used with D-Pemetrexed into dedicated chemotherapy sharps containers (usually yellow or white with specific cytotoxic labeling), not standard red biohazard bins.

Spill Management & Deactivation

In the event of a spill, simple cleaning is insufficient. You must chemically degrade the molecule to prevent long-term surface contamination.

Deactivation Chemistry: Pemetrexed contains a fused pyrimidine-pyrrole ring system. Strong oxidation is required to cleave this heterocyclic structure and render it biologically inactive.

The Protocol:

  • Oxidation: Apply 5.25% Sodium Hypochlorite (Bleach) . Allow 10–15 minutes of contact time.

  • Neutralization: Apply 1% Sodium Thiosulfate to neutralize the bleach (preventing corrosion of stainless steel hoods).

  • Removal: Wash with detergent and water to remove the chemical residue.

DOT Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Isolate Isolate Area & Post Signage Spill->Isolate PPE Don PPE: Double Gloves, Gown, Resp Protection Isolate->PPE Absorb Absorb Liquid (Chemo Pads) PPE->Absorb Deactivate Apply Bleach (5.25%) Wait 15 mins Absorb->Deactivate Clean Neutralize & Detergent Wash Deactivate->Clean Dispose Dispose All Materials as Bulk Waste (Black Bin) Clean->Dispose

Figure 2: Sequential workflow for managing D-Pemetrexed spills in a laboratory setting.

Regulatory Compliance Codes

While D-Pemetrexed is not a listed RCRA waste, the following codes are best practice for professional disposal services:

  • RCRA Status: Non-RCRA Listed (unless mixed with listed solvents).

  • State-Level Status: Often regulated as "Hazardous Pharmaceutical Waste" (e.g., California).

  • DOT Shipping Name: Environmentally hazardous substance, solid, n.o.s.[1] (D-Pemetrexed Hydrate).[2][5]

  • UN Number: UN 3077 (if solid), UN 3082 (if liquid).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[6] Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[7][8] United States Department of Labor. [Link][7]

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P).[Link]

  • Connor, T. H., et al. (2014). Effectiveness of cleaning solutions for removal of antineoplastic drugs from surfaces. The Annals of Occupational Hygiene. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.